5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJHHRVOBRJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655921 | |
| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099632-00-4 | |
| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Crucial Terrain of Solubility: A Technical Guide for 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the solubility of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid, a compound of interest in contemporary pharmaceutical development. In the absence of publicly available, specific solubility data for this molecule, this document serves as a comprehensive manual, equipping research and development teams with the foundational knowledge and detailed protocols necessary to determine, understand, and optimize the solubility of this and similar chemical entities.
The Imperative of Solubility in Drug Discovery and Development
The journey of a promising molecule from the laboratory to a life-changing therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. Solubility is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A compound with low solubility may fail to achieve therapeutic concentrations in the bloodstream, rendering it ineffective, or leading to variable and unpredictable clinical outcomes.[2][3] Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development.
This guide will focus on two key types of solubility assessment:
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification and formulation development.[4][5][6]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer.[4][7][8] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities.[4][7]
Physicochemical Profile: Estimating the Solubility Challenge
To illustrate the expected physicochemical properties, we can look at a structurally related, simpler molecule, 5-Chlorothiophene-2-carboxylic acid .
| Property | Value for 5-Chlorothiophene-2-carboxylic acid | Reference |
| Molecular Weight | 162.59 g/mol | [9][10] |
| Melting Point | 154-158 °C | [10] |
| Appearance | White to off-white solid | [11] |
| pKa (predicted) | Data not available, but expected to be in the acidic range due to the carboxylic acid group. | |
| LogP (predicted) | 2.4 | [9] |
The predicted LogP value of 2.4 for the simpler analogue suggests a degree of lipophilicity that would likely translate to low aqueous solubility for the more complex target molecule.
Experimental Determination of Solubility: A Step-by-Step Approach
The following protocols are presented as a robust framework for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The shake-flask method is widely regarded as the most reliable method for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[5][6][12][13]
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[12][14][15] Commonly used buffers include 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[12][14][15] The temperature of the buffers should be maintained at 37 ± 1 °C.[12][14][15]
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5][16]
-
Equilibration: Place the containers in a shaker bath maintained at 37 ± 1 °C and agitate for a sufficient period to reach equilibrium.[12][13] While 24 hours is often a standard starting point, it is essential to verify that equilibrium has been achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[5][12][16]
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[17] A standard curve of the compound in the respective buffer should be prepared to ensure accurate quantification.
-
pH Measurement: Measure the pH of the final saturated solution to confirm that it has not significantly changed during the experiment.[5]
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility assays are designed for speed and are particularly useful in the early stages of drug discovery for ranking compounds.[4][7][8]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-20 mM.
-
Assay Plate Preparation: In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a shorter period than the thermodynamic assay, typically 1-2 hours, with gentle shaking.[4]
-
Precipitate Detection and Quantification: The amount of compound that has precipitated is assessed. This can be done directly by measuring the turbidity of the solution using a nephelometer or by separating the precipitated material and quantifying the remaining dissolved compound.[7] For quantification, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS/MS.[4]
Strategies for Addressing Poor Solubility
Should this compound be found to have low solubility, several formulation strategies can be employed to enhance its dissolution and bioavailability. These include:
-
pH Adjustment and Salt Formation: For ionizable compounds like carboxylic acids, adjusting the pH of the formulation to maintain the ionized, more soluble form can be effective.[18] Formation of a salt with a suitable counter-ion can also significantly improve solubility.
-
Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, leading to a faster dissolution rate.[18]
-
Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to the formulation can increase the solubility of poorly soluble compounds.[18]
-
Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[18]
-
Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its aqueous solubility.[18]
Conclusion
While direct solubility data for this compound remains to be published, this guide provides the necessary framework for its empirical determination. A thorough understanding of both thermodynamic and kinetic solubility is paramount for the successful progression of this compound through the drug development pipeline. By employing the robust methodologies outlined herein, research and development teams can generate the critical data needed to make informed decisions regarding formulation strategies and ultimately, to unlock the full therapeutic potential of this promising molecule.
References
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World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]
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ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link]
- Voloshynets', V. A., & Reshetnyak, O. V. (2014). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
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J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Available at: [Link]
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PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]
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ResearchGate. The Importance of Solubility for New Drug Molecules. Available at: [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.
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ResearchGate. (PDF) Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. Available at: [Link]
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Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]
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Meng, F., Liu, Y., Zhang, Y., & Zhang, J. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2619–2641. Available at: [Link]
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Duarte, Í., Sousa, J., & Pais, A. A. C. C. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
- Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
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Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]
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ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]
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U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]
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PubChem. 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]
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ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]
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A Technical Guide to the Spectral Analysis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation of the expected spectroscopic signatures. By dissecting the molecule into its constituent functional groups—the substituted phenyl ring, the thiophene core, and the carboxylic acid moiety—we can predict and understand the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. This guide is designed to be a practical resource, offering not only theoretical explanations but also step-by-step protocols for acquiring and interpreting the spectral data, thereby empowering researchers in their drug discovery and development endeavors.
Introduction: Unveiling the Molecular Architecture
This compound is a molecule of interest in medicinal chemistry, possessing a unique combination of aromatic and heterocyclic systems. Thiophene-2-carboxylic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and inhibitory properties.[1] The specific substitution pattern of a 4-chloro-2-methylphenyl group at the 5-position of the thiophene ring introduces distinct electronic and steric features that significantly influence its spectral properties. A thorough understanding of its spectral signature is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems.
This guide will delve into the theoretical and practical aspects of the spectral analysis of this compound, providing a robust framework for its characterization.
Predicted Spectroscopic Data
The following sections detail the anticipated spectral data for this compound, derived from the analysis of its structural components and comparison with related known compounds.[2][3][4]
Table 1: Summary of Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Range |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Carboxylic Acid (COOH): ~13 ppm (broad s)Thiophene (H3, H4): 7.2 - 7.8 ppm (d)Phenyl (H3', H5', H6'): 7.1 - 7.5 ppm (m)Methyl (CH₃): ~2.3 ppm (s) |
| ¹³C NMR | Chemical Shift (δ) | Carboxylic Acid (C=O): ~163 ppmThiophene (C2, C5): 140 - 150 ppmThiophene (C3, C4): 125 - 135 ppmPhenyl (C1' - C6'): 120 - 140 ppmMethyl (CH₃): ~20 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H (Carboxylic Acid): 2500-3300 (broad)C=O (Carboxylic Acid): 1680-1710C=C (Aromatic): 1450-1600C-Cl: 700-800 |
| Mass Spectrometry | m/z | [M]+: ~266.0 g/mol Key Fragments: [M-COOH]+, [M-Cl]+ |
| UV-Vis Spectroscopy | λmax | ~280-320 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can map the precise arrangement of atoms within the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene ring, the substituted phenyl ring, the carboxylic acid, and the methyl group.
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield, typically around 13 ppm in a polar aprotic solvent like DMSO-d₆.
-
Thiophene Protons (H3 and H4): The two protons on the thiophene ring will appear as doublets in the aromatic region (7.2 - 7.8 ppm). The coupling constant between them (³JHH) will be in the range of 3-5 Hz, characteristic of cis-protons on a thiophene ring. The specific chemical shifts will be influenced by the electron-withdrawing carboxylic acid group at C2 and the electron-donating (by resonance) and sterically bulky phenyl group at C5.
-
Phenyl Protons (H3', H5', H6'): The three protons on the 4-chloro-2-methylphenyl ring will present a more complex multiplet pattern in the aromatic region (7.1 - 7.5 ppm) due to their different chemical environments and spin-spin coupling.
-
Methyl Protons (CH₃): The protons of the methyl group attached to the phenyl ring will give rise to a sharp singlet at approximately 2.3 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be the most deshielded carbon, appearing around 163 ppm.
-
Thiophene Carbons (C2, C3, C4, C5): The carbons of the thiophene ring will resonate in the aromatic region. C2 and C5, being attached to substituents, will be found further downfield (140 - 150 ppm) compared to C3 and C4 (125 - 135 ppm).
-
Phenyl Carbons (C1' - C6'): The six carbons of the phenyl ring will also appear in the aromatic region (120 - 140 ppm). The carbons attached to the chlorine and methyl groups, as well as the thiophene ring, will have distinct chemical shifts.
-
Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing upfield at around 20 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants for all signals.
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key Vibrational Frequencies
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl stretching vibration. Conjugation with the thiophene ring may shift this band to a slightly lower wavenumber.[5]
-
C=C Stretch (Aromatic Rings): Several medium to weak bands in the 1450-1600 cm⁻¹ region will be indicative of the C=C stretching vibrations within the thiophene and phenyl rings.
-
C-H Stretch (Aromatic): A weak absorption above 3000 cm⁻¹ is expected for the C-H stretching of the aromatic rings.
-
C-Cl Stretch: A medium to strong absorption in the 700-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in its structural elucidation.
Expected Fragmentation
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 266.0 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragment Ions:
-
Loss of Carboxylic Acid Group: A significant fragment will likely be observed corresponding to the loss of the COOH group (m/z = M - 45).
-
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (m/z = M - 35) is also a probable pathway.
-
Acylium Ion: The formation of an acylium ion (R-C≡O⁺) through cleavage of the C-C bond between the thiophene ring and the carboxylic acid is a common fragmentation for carboxylic acid derivatives.[5]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound will give rise to characteristic absorption bands in the UV-Vis region.
Expected Absorptions
The extended conjugation involving the phenyl ring, the thiophene ring, and the carbonyl group of the carboxylic acid is expected to result in a strong absorption band (π → π* transition) in the range of 280-320 nm. The exact position and intensity of the absorption maximum (λmax) will be influenced by the solvent polarity and the specific electronic effects of the substituents. The n → π* transition of the carbonyl group is also expected, but it is often weaker and may be obscured by the more intense π → π* transition.[5]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Visualization of Experimental Workflow
To ensure clarity and reproducibility, the overall workflow for the spectral analysis is presented below.
Sources
5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid IUPAC name
An In-depth Technical Guide on the IUPAC Nomenclature of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Introduction
In the fields of medicinal chemistry, materials science, and organic synthesis, the precise and unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework that assigns a unique, descriptive name to every distinct chemical compound. This guide offers a detailed, step-by-step deconstruction of the IUPAC name for a complex heterocyclic compound: This compound .
Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple definition. It elucidates the causal logic behind the nomenclature rules, demonstrating how the final name is a self-validating descriptor of the molecule's intricate architecture. By grounding the analysis in authoritative chemical principles, this guide serves as both a specific case study and a broader illustration of systematic chemical naming.
Foundational Principles: Establishing Priority
The IUPAC naming system is hierarchical. Before assigning a name, the constituent parts of the molecule must be analyzed to identify a principal functional group and a parent structure. This hierarchy is crucial as it dictates the suffix of the name and the numbering scheme of the entire molecule.
-
Principal Functional Group: In the target molecule, two key functional components are present: a carboxylic acid (-COOH) and a thiophene ring. According to IUPAC priority rules, the carboxylic acid is the senior functional group.[1][2] Consequently, the molecule will be named as a carboxylic acid, and this group will determine the name's suffix.
-
Parent Heterocycle: The carboxylic acid is attached to a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[3] Therefore, the core structure is a substituted thiophenecarboxylic acid.
Systematic Derivation of the IUPAC Name
The assembly of the full IUPAC name is a logical process that involves identifying, numbering, and organizing the molecule's components.
Step 2.1: Naming the Parent Structure
The foundation of the name is the parent acid.
-
Identify the Parent Ring: The parent ring is thiophene.
-
Identify the Principal Functional Group: The principal group is the carboxylic acid.
-
Numbering the Ring: For substituted monocycles, numbering begins at the carbon atom bearing the principal functional group, or is assigned to give the principal group the lowest possible locant. In thiophene, numbering starts at a carbon adjacent to the heteroatom. To give the carboxylic acid the lowest number, the carbon to which it is attached is designated as position 2.
-
Assemble the Parent Name: Combining these elements gives the parent structure's name: thiophene-2-carboxylic acid .[4][5][6][7]
Caption: Core components of the parent structure.
Step 2.2: Naming the Complex Substituent
A complex substituent is attached to the parent structure. This substituent must be named as a separate entity before being integrated into the final name.
-
Identify the Attachment Point: The substituent is attached to the thiophene ring at position 5.
-
Identify the Substituent's Base: The substituent is a phenyl group.
-
Numbering the Substituent: The carbon atom of the phenyl ring that attaches to the parent thiophene is designated C1'. The ring is then numbered sequentially from that point.
-
Identify and Locate Sub--substituents: The phenyl ring itself is substituted with:
-
A chloro group at position 4'.
-
A methyl group at position 2'.
-
-
Assemble the Substituent Name: The sub-substituents are listed alphabetically (chloro before methyl). Their positions are indicated by the numbers derived in the previous step. The entire assembly is enclosed in parentheses to signify it as a single, complex substituent: (4-Chloro-2-methylphenyl) .
Step 2.3: Final Assembly of the IUPAC Name
The final name is constructed by combining the substituent and parent components in the correct order.
-
Position of the Substituent: The complex substituent is located at position 5 of the parent structure.
-
Name of the Substituent: The full name of the substituent is (4-Chloro-2-methylphenyl).
-
Name of the Parent: The parent structure is thiophene-2-carboxylic acid.
Combining these parts yields the complete and unambiguous IUPAC name: This compound .
Structural and Data Summary
For clarity, the components of the name and key molecular data are summarized below.
| Component | Type | IUPAC Designation | Locant |
| -COOH | Principal Functional Group | -carboxylic acid | 2 |
| Thiophene | Parent Heterocycle | thiophene- | N/A |
| C₁₀H₇Cl | Complex Substituent | (4-Chloro-2-methylphenyl)- | 5 |
| -Cl | Sub-substituent | Chloro- | 4' |
| -CH₃ | Sub-substituent | methyl- | 2' |
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClO₂S | PubChem |
| Molecular Weight | 252.72 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
Visual Confirmation and Naming Workflow
Visual diagrams are essential for confirming the relationship between a chemical structure and its IUPAC name.
Caption: Annotated structure of this compound.
The logical flow for determining the name can be visualized as a decision-making process.
Caption: Logical workflow for IUPAC name derivation.
Conclusion
The name This compound is not merely a label but a detailed structural blueprint derived from the rigorous and logical application of IUPAC nomenclature rules. By identifying the principal functional group (carboxylic acid), establishing the parent structure (thiophene-2-carboxylic acid), and systematically naming the complex substituent at the 5-position, an unambiguous descriptor is formed. This systematic approach ensures universal comprehension and reproducibility, a cornerstone of scientific integrity in research and development.
References
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An In-depth Technical Guide to 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Aryl-Thiophene Scaffolds
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of a wide range of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of an aryl substituent at the 5-position of the thiophene ring, creating a biaryl-like structure, has been a particularly fruitful strategy in drug discovery. This structural motif allows for the exploration of specific interactions with biological targets, leading to compounds with enhanced potency and selectivity. This guide focuses on a specific, yet largely unexplored, member of this class: 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid . While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview based on established synthetic methodologies and the known biological activities of structurally related compounds.
Plausible Synthetic Pathways: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond between the thiophene and phenyl rings is the key challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this transformation, offering mild reaction conditions and tolerance of a wide range of functional groups.[4][5]
A logical and efficient synthetic route would involve the coupling of a suitable boronic acid with a halogenated thiophene-2-carboxylic acid derivative.[6][7] The proposed pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromothiophene-2-carboxylate.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), (4-chloro-2-methylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), and degas the mixture with nitrogen or argon for 15-20 minutes.[6]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol |
| pKa | Estimated to be around 3-4 for the carboxylic acid proton |
Potential Biological Activities and Therapeutic Applications
The structural features of this compound suggest several potential avenues for biological activity.
Antimicrobial Activity
Thiophene-2-carboxylic acid derivatives and their amides have demonstrated notable antibacterial and antifungal properties.[3][8] The presence of the halogenated phenyl ring may enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. It is plausible that this compound could serve as a lead for the development of new antibiotics, particularly against drug-resistant bacterial strains.[9]
Anti-inflammatory Properties
Many thiophene-containing compounds are known for their anti-inflammatory effects, often acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.
Other Potential Applications
Aryl-substituted thiophenes have also found applications in materials science, such as in the development of conductive polymers and dyes.[10][11] Furthermore, given the broad range of activities of thiophene derivatives, this compound could be explored for applications in agrochemicals or as an intermediate in the synthesis of more complex bioactive molecules.[10]
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Based on established synthetic precedents, its preparation via a Suzuki-Miyaura cross-coupling reaction is highly feasible. The structural analogy to other biologically active thiophene derivatives suggests a strong potential for antimicrobial and anti-inflammatory activities. This guide provides a solid foundation and a strategic framework for researchers and drug development professionals to initiate the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives, potentially unlocking new therapeutic opportunities.
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PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Potential Significance of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the putative synthesis, characterization, and potential applications of the novel compound, 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. Addressed to researchers, scientists, and professionals in drug development, this document elucidates a strategic approach to the synthesis of this molecule, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this specific compound is not extensively reported in current literature, this guide constructs a scientifically sound, putative synthetic protocol grounded in established chemical principles and analogous reactions. Furthermore, it explores the potential biological significance of this compound by drawing parallels with the known activities of the broader class of 5-arylthiophene-2-carboxylic acids. This guide is intended to serve as a foundational resource for the exploration and development of this and similar compounds.
Introduction: The Rationale for this compound
The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the thiophene core plays a critical role in modulating these activities. The introduction of an aryl group at the 5-position of a thiophene-2-carboxylic acid creates a class of compounds with significant potential for drug discovery.[2]
The specific target of this guide, this compound, incorporates a uniquely substituted phenyl ring. The presence of a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring introduces specific steric and electronic features that can influence molecular interactions with biological targets. This strategic substitution offers the potential for enhanced potency, selectivity, or improved pharmacokinetic properties compared to simpler aryl-substituted thiophenes.
This document outlines a proposed synthetic pathway for this target molecule, provides a detailed experimental protocol, and discusses the analytical techniques for its characterization. It also delves into the potential for this compound in the broader context of therapeutic development.
Proposed Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and efficient route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.
The proposed reaction involves the coupling of a 5-halothiophene-2-carboxylic acid derivative with (4-chloro-2-methylphenyl)boronic acid. For the purpose of this guide, we will focus on the use of 5-bromothiophene-2-carboxylic acid as the starting material due to its commercial availability and reactivity in Suzuki couplings.[3]
Causality of Experimental Choices
The choice of the Suzuki-Miyaura reaction is predicated on its proven reliability for constructing biaryl linkages, particularly in complex molecules.[4] The key components of this proposed synthesis are:
-
5-Bromothiophene-2-carboxylic acid: The bromine atom at the 5-position provides an active site for oxidative addition to the palladium catalyst. The carboxylic acid at the 2-position is the desired functional group in the final product.
-
(4-chloro-2-methylphenyl)boronic acid: This commercially available reagent serves as the source of the substituted phenyl ring. The boronic acid functionality is essential for the transmetalation step in the catalytic cycle.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for such transformations.[3]
-
Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as sodium carbonate or potassium carbonate is typically used.
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[3]
The overall proposed synthetic transformation is depicted below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Putative)
This protocol is a self-validating system, with each step designed to ensure the successful progression of the reaction and isolation of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |
| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 207.04 | Sigma-Aldrich | ≥97% |
| (4-chloro-2-methylphenyl)boronic acid | 175883-61-1 | 184.42 | Combi-Blocks | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals | 98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | ≥99% |
| Toluene | 108-88-3 | 92.14 | VWR | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | VWR | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Fisher Scientific | 2 M solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | ≥99.5% |
Step-by-Step Methodology
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 g, 4.83 mmol), (4-chloro-2-methylphenyl)boronic acid (1.07 g, 5.80 mmol, 1.2 equivalents), and potassium carbonate (2.00 g, 14.49 mmol, 3.0 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (20 mL) and deionized water (5 mL) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%) to the reaction mixture.
-
-
Reaction Progression:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The disappearance of the starting 5-bromothiophene-2-carboxylic acid will indicate reaction completion. This is expected to take 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 2 M hydrochloric acid (20 mL) to the reaction mixture to quench the reaction and dissolve any remaining inorganic base. The pH of the aqueous layer should be acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure this compound.
-
Characterization and Data Presentation
The identity and purity of the synthesized compound must be confirmed through various analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the thiophene ring (two doublets).- Aromatic protons of the phenyl ring (a doublet, a doublet of doublets, and a singlet).- A singlet for the methyl group protons.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the quaternary and protonated carbons of the thiophene and phenyl rings.- A resonance for the methyl carbon.- A downfield resonance for the carboxylic acid carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₂H₉ClO₂S. |
| Infrared (IR) | - A broad O-H stretch for the carboxylic acid.- A sharp C=O stretch for the carboxylic acid.- C-H stretches for the aromatic and methyl groups.- C-Cl stretch. |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Potential Biological Significance and Future Directions
Thiophene-based carboxylic acids have emerged as a promising class of compounds in drug discovery.[5] The structural motifs present in this compound suggest several potential avenues for biological activity.
-
Anti-inflammatory and Analgesic Potential: Many aryl-substituted heterocyclic compounds exhibit anti-inflammatory and analgesic properties. The specific substitution pattern on the phenyl ring could lead to potent inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).
-
Antimicrobial Activity: The thiophene nucleus is a common feature in many antimicrobial agents. The target compound could be screened against a panel of bacteria and fungi to assess its antimicrobial efficacy.
-
Anticancer Properties: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.
Future research should focus on the synthesis of a library of analogous compounds with variations in the substitution pattern of the phenyl ring to establish a structure-activity relationship (SAR). Furthermore, in vitro and in vivo biological evaluations are necessary to validate the therapeutic potential of this novel compound.
Conclusion
This technical guide has presented a detailed and scientifically grounded putative pathway for the synthesis of this compound. By employing the robust Suzuki-Miyaura cross-coupling reaction, this novel compound can be accessed in a straightforward manner. The comprehensive protocol and characterization guidelines provided herein are intended to facilitate the exploration of this and related molecules by the scientific community. The potential for this compound to exhibit valuable biological activities makes it a compelling target for further investigation in the field of drug discovery and development.
References
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]
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MDPI. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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-
Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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J&K Scientific. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Retrieved from [Link]
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PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
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Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid: A Technical Guide for Preclinical Research
Foreword: Charting a Course for a Novel Thiophene Derivative
The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are meticulously evaluated for their potential to address unmet medical needs. Within this landscape, the thiophene nucleus has consistently emerged as a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on a hitherto underexplored derivative, 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid , a compound that, by virtue of its structural motifs, stands as a compelling candidate for preclinical investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach to systematically unlock the therapeutic potential of this novel molecule. We will eschew a rigid, templated format in favor of a narrative that logically progresses from synthesis to a deep, mechanistic understanding of its biological activities. Our approach is grounded in established scientific principles, providing not just protocols, but the rationale behind them, ensuring a self-validating and robust research framework.
Section 1: Synthesis and Physicochemical Characterization – The Foundation of Discovery
A robust and reproducible synthetic route is the bedrock of any preclinical research program. For the synthesis of 5-aryl-thiophene-2-carboxylic acids, the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient methodology.[4][5] This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds, in this case, between the thiophene core and the substituted phenyl ring.
Proposed Synthetic Pathway
The proposed synthesis of This compound would commence with a commercially available starting material, methyl 5-bromothiophene-2-carboxylate, and couple it with (4-chloro-2-methylphenyl)boronic acid. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Suzuki-Miyaura Coupling
-
To a solution of methyl 5-bromothiophene-2-carboxylate (1.0 eq) in a 2:1 mixture of toluene and water, add (4-chloro-2-methylphenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylate.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield This compound .
Physicochemical and ADMET Profiling (In Silico)
Before embarking on extensive in vitro and in vivo studies, a preliminary assessment of the compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for predicting its drug-likeness.[6][7] Various computational tools can provide valuable insights into these parameters.[8][9]
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~266.7 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 3.5 - 4.5 | Indicates good lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good oral bioavailability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |
| Aqueous Solubility | Low to moderate | May require formulation strategies for in vivo studies |
| Blood-Brain Barrier Permeability | Unlikely | Reduced potential for CNS side effects |
| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |
| Hepatotoxicity | To be determined | A key toxicity parameter to evaluate |
| Carcinogenicity | To be determined | Essential for long-term safety assessment |
Table 1: Predicted physicochemical and ADMET properties of this compound.
Section 2: Investigating Anti-inflammatory Potential
The thiophene-2-carboxylic acid moiety is a well-established pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][10][11] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12] Therefore, a primary focus of our investigation will be to assess the compound's ability to modulate the activity of COX-1 and COX-2, as well as another important enzyme in the inflammatory pathway, 5-lipoxygenase (5-LOX).
Proposed Mechanism of Action: Dual COX/LOX Inhibition
We hypothesize that This compound may act as a dual inhibitor of COX and 5-LOX enzymes. This dual inhibition is a desirable characteristic, as it can lead to a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to selective COX-2 inhibitors.
Caption: Hypothesized dual inhibition of COX and 5-LOX pathways.
In Vitro Experimental Workflow
A tiered approach will be employed for the in vitro evaluation, starting with enzyme-based assays and progressing to cell-based models.
2.2.1. COX-1 and COX-2 Inhibition Assay
This assay will determine the compound's inhibitory activity against the two COX isoforms.[2][4][13][14]
-
Principle: A colorimetric or fluorometric assay will be used to measure the peroxidase activity of COX. The inhibition of this activity by the test compound will be quantified.
-
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic or fluorogenic probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the percentage of inhibition and determine the IC50 value. Celecoxib will be used as a positive control for COX-2 inhibition.
-
2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay will assess the compound's ability to inhibit the 5-LOX enzyme.[15][16][17][18]
-
Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX. The inhibition of this conversion is quantified spectrophotometrically.
-
Protocol:
-
Prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme.
-
Add the test compound at various concentrations and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding linoleic acid (substrate).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value. Zileuton will be used as a positive control.
-
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[19][20][21][22][23]
-
Principle: Carrageenan injection into the paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory activity.
-
Protocol:
-
Administer the test compound orally or intraperitoneally to a group of rats or mice.
-
After a predetermined time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug like indomethacin.
-
Calculate the percentage of inhibition of edema for each group.
-
Section 3: Exploring Anticancer Applications
Thiophene derivatives have demonstrated significant potential as anticancer agents, with some compounds inducing apoptosis and targeting key signaling pathways in cancer cells.[3][5][24][25][26] The presence of the substituted phenyl ring in our target molecule suggests the possibility of interactions with various intracellular targets involved in cell proliferation and survival.
Proposed Avenues of Anticancer Investigation
Given the structural similarities to other bioactive molecules, we will investigate the cytotoxic effects of This compound against a panel of human cancer cell lines and explore its potential to induce apoptosis.
Caption: A stepwise workflow for evaluating anticancer potential.
In Vitro Experimental Protocols
3.2.1. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][27][28][29]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value. Doxorubicin can be used as a positive control.
-
3.2.2. Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be performed. Cell cycle analysis will reveal if the compound causes cell cycle arrest at a specific phase.
Section 4: Concluding Remarks and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the initial preclinical evaluation of This compound . The proposed research plan, from synthesis to in vivo efficacy studies, is designed to systematically uncover the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation into its mechanism of action, including the identification of specific protein targets and the exploration of its efficacy in more advanced disease models. The journey from a novel molecule to a potential therapeutic is long and challenging, but the strategic and rigorous approach outlined here provides a clear path forward.
References
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Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])
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In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC. (URL: [Link])
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: [Link])
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ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. (URL: [Link])
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. (URL: [Link])
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])
-
Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (URL: [Link])
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (URL: [Link])
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (URL: [Link])
-
MTT (Assay protocol - Protocols.io. (URL: [Link])
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Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate. (URL: [Link])
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ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])
-
In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (URL: [Link])
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC - NIH. (URL: [Link])
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ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (URL: [Link])
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ADMET-AI. (URL: [Link])
-
Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (URL: [Link])
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2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell... | Oncotarget. (URL: [Link])
-
Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing). (URL: [Link])
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Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal. (URL: [Link])
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (URL: [Link])
-
Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (URL: [Link])
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. (URL: [Link])
-
New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PubMed. (URL: [Link])
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The described synthetic strategy commences with the readily available starting material, 2-chlorothiophene, and proceeds through a robust two-step sequence involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a regioselective lithiation and carboxylation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes essential data for successful execution and scale-up.
Introduction
Thiophene-2-carboxylic acid derivatives are prevalent scaffolds in a multitude of biologically active compounds and functional organic materials. The specific substitution pattern of the target molecule, this compound, makes it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro and methyl substituents on the phenyl ring, coupled with the carboxylic acid functionality on the thiophene moiety, allows for diverse downstream chemical modifications. This guide is designed to provide researchers with a reliable and well-documented protocol to access this important compound.
Synthetic Strategy Overview
The synthesis is designed as a convergent two-step process, maximizing efficiency and yield. The core strategy involves the initial formation of the C-C bond between the thiophene and phenyl rings, followed by the introduction of the carboxylic acid group.
Step 1: Suzuki-Miyaura Cross-Coupling. This powerful palladium-catalyzed reaction is employed to couple 2-chlorothiophene with (4-chloro-2-methylphenyl)boronic acid. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids, making it an ideal choice for this transformation.[1][2]
Step 2: Regioselective Carboxylation. The intermediate, 2-(4-chloro-2-methylphenyl)thiophene, is then carboxylated at the C5 position of the thiophene ring. This is achieved through a deprotonative metalation using a strong organolithium base, followed by quenching the resulting anion with carbon dioxide. The acidity of the α-protons on the thiophene ring directs the lithiation to the desired position with high regioselectivity.
Visualizing the Synthesis
Figure 1: Overall synthetic workflow from 2-chlorothiophene to the final product.
Detailed Experimental Protocols
Part 1: Synthesis of 2-(4-Chloro-2-methylphenyl)thiophene
Reaction Principle: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chlorothiophene | 118.58 | 10.0 | 1.19 g (1.0 mL) |
| (4-Chloro-2-methylphenyl)boronic acid | 169.40 | 12.0 | 2.03 g |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 30.0 | 3.18 g |
| Toluene | - | - | 40 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Protocol:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorothiophene (10.0 mmol), (4-chloro-2-methylphenyl)boronic acid (12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).
-
Add toluene (40 mL) and ethanol (10 mL) to the flask.
-
In a separate beaker, dissolve sodium carbonate (30.0 mmol) in water (10 mL) and add this aqueous solution to the reaction mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer, and wash it with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 2-(4-chloro-2-methylphenyl)thiophene as a colorless oil.
Part 2: Synthesis of this compound
Reaction Principle: This step involves the regioselective deprotonation of the C5 hydrogen of the thiophene ring, which is the most acidic proton due to the electron-withdrawing nature of the sulfur atom and the adjacent aryl group. The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide.[3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(4-Chloro-2-methylphenyl)thiophene | 222.72 | 8.0 | 1.78 g |
| n-Butyllithium (n-BuLi) 2.5 M in hexanes | - | 9.6 | 3.84 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL |
| Carbon Dioxide (CO₂) | 44.01 | Excess | Dry ice pellets |
| Hydrochloric Acid (HCl), 2 M | - | - | As needed for pH ~2 |
Protocol:
-
To a flame-dried 100 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2-(4-chloro-2-methylphenyl)thiophene (8.0 mmol) and anhydrous THF (40 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (9.6 mmol, 2.5 M in hexanes) dropwise to the stirred solution over 15 minutes, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, crush a sufficient amount of dry ice into small pieces.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture in portions, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash with 30 mL of diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 2 M hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.
Safety Precautions
-
2-Chlorothiophene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
n-Butyllithium: Pyrophoric, reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.
-
Palladium Catalysts: May cause allergic skin reactions. Handle with appropriate personal protective equipment.
-
Solvents (Toluene, THF, Hexanes, Ethanol): Flammable liquids. Use in a well-ventilated fume hood.
-
Dry Ice: Causes severe burns upon contact with skin. Handle with insulated gloves.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Characterization Data (Expected)
-
2-(4-Chloro-2-methylphenyl)thiophene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.35 (m, 2H), 7.25-7.20 (m, 2H), 7.10 (dd, J = 5.2, 1.2 Hz, 1H), 2.40 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.1, 137.5, 135.8, 131.2, 129.8, 127.4, 126.9, 125.3, 124.8, 20.5.
-
MS (EI): m/z 222 (M⁺).
-
-
This compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H), 7.80 (d, J = 4.0 Hz, 1H), 7.50 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.4 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 7.30 (d, J = 4.0 Hz, 1H), 2.30 (s, 3H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 148.9, 138.2, 136.1, 134.5, 132.8, 131.5, 130.2, 128.7, 127.3, 20.1.
-
MS (ESI): m/z 265 [M-H]⁻.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive catalyst, insufficient degassing, poor base | Use fresh catalyst, ensure thorough degassing, use freshly prepared base solution. |
| Incomplete carboxylation | Insufficient n-BuLi, moisture in the reaction | Titrate the n-BuLi solution before use, ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. |
| Formation of side products | Homocoupling of boronic acid, over-lithiation | Use a slight excess of the boronic acid, carefully control the stoichiometry of n-BuLi and the reaction temperature during the lithiation step. |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound from 2-chlorothiophene. The use of a Suzuki-Miyaura coupling and a regioselective carboxylation ensures high yields and purity of the final product. This protocol is well-suited for laboratory-scale synthesis and offers a solid foundation for further scale-up and derivatization studies in drug discovery and materials science.
References
Sources
Application Notes and Protocols: Synthesis of 5-Chlorothiophene-2-Carboxylic Acid via Grignard Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of 5-chlorothiophene-2-carboxylic acid, a key intermediate in the pharmaceutical industry, notably for the anticoagulant Rivaroxaban.[1][2] The protocol leverages a Grignard reaction, a robust and classical method for carbon-carbon bond formation. We will delve into the mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and address critical safety and handling considerations. This guide is intended for researchers, chemists, and process development professionals who require a reliable and well-understood methodology for this synthesis.
Strategic Overview: The Grignard Approach
Several synthetic routes to 5-chlorothiophene-2-carboxylic acid have been reported, including Friedel-Crafts acylation and oxidation of acetyl derivatives.[3] However, the Grignard pathway offers a direct and efficient method for introducing the carboxylic acid functionality onto the thiophene ring.[3]
The core strategy involves two primary stages:
-
Formation of a Thienylmagnesium Halide: A Grignard reagent is prepared from a dihalogenated thiophene. The choice of starting material is critical for selectivity. We utilize 5-chloro-2-bromothiophene, as the carbon-bromine bond is significantly more reactive towards magnesium insertion than the more stable carbon-chlorine bond. This chemoselectivity is fundamental to the success of the synthesis, ensuring the Grignard reagent forms at the 2-position.
-
Carboxylation: The highly nucleophilic Grignard reagent attacks an electrophilic carbon source, in this case, carbon dioxide (typically from dry ice), to form a magnesium carboxylate salt.[4][5]
-
Acidic Work-up: Subsequent protonation of the carboxylate salt with a mineral acid yields the final product, 5-chlorothiophene-2-carboxylic acid.[4]
This entire process, from reagent formation to the final product, underscores a classic application of organometallic chemistry in targeted synthesis.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating in-process checks and emphasizing techniques that ensure reproducibility and safety.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Notes |
| 5-Chloro-2-bromothiophene | 30550-05-7 | 197.47 | 1.0 | 19.75 g | Starting material |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | 2.92 g | Ensure fresh, dry turnings |
| Iodine (I₂) | 7553-56-2 | 253.81 | Catalytic | 1-2 small crystals | Initiator |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 150 mL | Anhydrous, inhibitor-free |
| Carbon Dioxide (CO₂) | 124-38-9 | 44.01 | >3.0 | ~100 g | Solid (Dry Ice), crushed |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | 3M aqueous solution |
| Diethyl Ether | 60-29-7 | 74.12 | - | For extraction | Anhydrous |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying | Anhydrous |
Equipment Setup
-
500 mL three-neck round-bottom flask equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen/argon inlet adapter.
-
Magnetic stirrer and stir bar.
-
Heating mantle.
-
Ice-water bath.
-
Standard laboratory glassware for work-up and purification.
Causality Behind the Setup: A three-neck flask allows for simultaneous reagent addition, inert atmosphere maintenance, and reflux. The entire apparatus must be meticulously flame-dried or oven-dried before use to remove all traces of water, which would otherwise quench the Grignard reagent.[6][7]
Step-by-Step Methodology
Part A: Grignard Reagent Formation
-
Preparation: Assemble the dry glassware. Place the magnesium turnings (2.92 g) and a single crystal of iodine in the three-neck flask. Seal the apparatus, and briefly flame-dry the flask containing the magnesium under a gentle flow of inert gas (N₂ or Ar) to activate the magnesium surface and remove any final traces of moisture. Allow to cool to room temperature.
-
Initiation: Add 20 mL of anhydrous THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of 5-chloro-2-bromothiophene (19.75 g) in 80 mL of anhydrous THF.
-
Addition: Add approximately 5-10 mL of the thiophene solution from the dropping funnel to the magnesium suspension. The reaction mixture should be gently warmed. Initiation is indicated by the disappearance of the iodine color and the spontaneous onset of bubbling and gentle reflux. If the reaction does not start, gentle heating with a heat gun may be required.
-
Trustworthiness Check: A persistent exothermic reaction is the primary indicator of successful Grignard formation.
-
-
Controlled Reaction: Once initiated, place an ice-water bath under the flask to moderate the reaction temperature.[8] Add the remaining thiophene solution dropwise at a rate that maintains a steady but controlled reflux. The total addition time should be approximately 60-90 minutes.
-
Completion: After the addition is complete, remove the ice bath and stir the resulting dark grey/brown mixture at room temperature for an additional 60 minutes to ensure complete consumption of the starting material.
Part B: Carboxylation and Work-up
-
Preparation: In a separate 1 L beaker, crush approximately 100 g of dry ice into small pieces. Be cautious and use appropriate thermal gloves.
-
Carboxylation: Cool the Grignard reagent solution in an ice-water bath. Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring. Alternatively, the crushed dry ice can be added portion-wise to the cooled Grignard solution. This step is highly exothermic. The reaction mixture will thicken into a viscous mass.
-
Expertise Insight: Using a large excess of CO₂ ensures complete carboxylation and helps to dissipate the heat of the reaction.[9] The Grignard reagent is added to the dry ice (and not vice-versa) to maintain a high concentration of CO₂ and minimize side reactions, such as the Grignard reagent reacting with the newly formed ketone.
-
-
Quenching: Allow the mixture to warm to room temperature, permitting the excess CO₂ to sublime. A solid cake of the magnesium carboxylate salt will remain. Slowly and cautiously add 100 mL of 3M HCl to the beaker while cooling in an ice bath. Stir until the solid dissolves. Two layers should form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. A pale yellow or off-white solid should be obtained.
Part C: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or heptane. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This typically yields 5-chlorothiophene-2-carboxylic acid as a white crystalline solid.
In-Process Workflow and Logic
The entire synthesis follows a logical progression from activation to functionalization and purification. Each stage is designed to prepare the substrate for the subsequent transformation under optimal conditions.
Caption: High-level experimental workflow for the synthesis.
Safety and Handling: A Mandate for Caution
The Grignard reaction demands stringent adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.
-
Pyrophoric & Water-Reactive Reagents: Grignard reagents can be pyrophoric and react violently with water, alcohols, and other protic sources.[6] All operations must be conducted under a dry, inert atmosphere.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure no ignition sources are present in the laboratory. All heating must be done using heating mantles or oil baths, never open flames.[8]
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[10] Always have an ice bath ready to cool the reaction vessel immediately if the reflux becomes too vigorous.[8][10]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory at all times.[10]
-
Quenching: The quenching of the reaction with acid and the addition of the Grignard reagent to dry ice are also highly exothermic and can cause vigorous gas evolution and splashing. Perform these steps slowly and in a well-ventilated fume hood.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Gently crush Mg turnings in a mortar and pestle (under inert gas) before use. Add a fresh crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[11] |
| Low yield of final product | 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent. 3. Inefficient carboxylation. | 1. Allow sufficient reaction time after addition. Consider titrating a small aliquot of the Grignard reagent to determine its concentration. 2. Check for leaks in the inert gas setup. 3. Ensure a large excess of freshly crushed, high-surface-area dry ice is used. |
| Formation of side-products | 1. Wurtz coupling (dimerization of the thiophene). 2. Reaction with atmospheric O₂. | 1. Maintain dilute conditions by adding the halide solution slowly. Avoid localized overheating. 2. Maintain a positive pressure of inert gas throughout the reaction. |
References
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides . Beilstein Journals. Available at: [Link]
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. Google Patents.
-
Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available at: [Link]
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Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - European Patent Office - EP 2844654 B1 . Googleapis.com. Available at: [Link]
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Grignard Reaction . Organic Chemistry Portal. Available at: [Link]
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The Grignard Reaction Mechanism . Chemistry Steps. Available at: [Link]
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Grignard Reaction . American Chemical Society. Available at: [Link]
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ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines . ResearchGate. Available at: [Link]
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Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide . MDPI. Available at: [Link]
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Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions . ResearchGate. Available at: [Link]
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for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP) . University of California, Berkeley. Available at: [Link]
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What are Grignard reagent preparation precautions during preparation? . Quora. Available at: [Link]
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Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis . PubMed Central. Available at: [Link]
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(PDF) Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis . ResearchGate. Available at: [Link]
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The Grignard Reagents | Organometallics . ACS Publications. Available at: [Link]
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5.2: Practical Considerations, Procedural Changes, Safety Tips . Chemistry LibreTexts. Available at: [Link]
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Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents . YouTube. Available at: [Link]
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Safety aspects of the process control of Grignard reactions . ResearchGate. Available at: [Link]
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Application Notes and Protocols for 5-Chlorothiophene-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of 5-chlorothiophene-2-carboxylic acid, a critical intermediate in the pharmaceutical industry. While the initial inquiry specified 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid, publicly available data on its role as a major pharmaceutical intermediate is scarce. Conversely, the structurally related compound, 5-chlorothiophene-2-carboxylic acid, is extensively documented as a pivotal precursor in the synthesis of the widely-used anticoagulant, Rivaroxaban.[1] This document, therefore, focuses on the latter, offering detailed synthesis protocols, its application in drug substance manufacturing, analytical methodologies, and essential safety guidelines for researchers, chemists, and drug development professionals.
Introduction and Physicochemical Profile
5-Chlorothiophene-2-carboxylic acid (CAS No: 24065-33-6) is a substituted thiophene derivative that has become indispensable in modern medicinal chemistry.[2] Its primary significance lies in its role as a key building block for Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[3] The thiophene moiety, coupled with the carboxylic acid and chlorine atom, provides a unique electronic and structural profile that is leveraged in the final steps of the Rivaroxaban synthesis to form the crucial amide linkage that defines the molecule's "cap".[3]
Physicochemical Data
The physical and chemical properties of 5-chlorothiophene-2-carboxylic acid are critical for its handling, reaction optimization, and purification. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃ClO₂S | [4][5] |
| Molecular Weight | 162.59 g/mol | [4][5] |
| Appearance | White to light yellow/brown crystalline powder | [4] |
| Melting Point | 151-158 °C | |
| Boiling Point | ~287 °C (Predicted) | [6] |
| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [4] |
| CAS Number | 24065-33-6 | [5] |
Synthesis of 5-Chlorothiophene-2-carboxylic Acid
Several synthetic routes to 5-chlorothiophene-2-carboxylic acid have been developed, driven by the need for efficient and scalable production for the pharmaceutical industry.[1][7] Below are two prevalent and validated protocols.
Method 1: One-Pot Synthesis from 2-Thiophenecarboxaldehyde
This method is advantageous for its operational simplicity and reduced waste, as it avoids the isolation of the intermediate aldehyde.[8][9] The causality behind this one-pot approach is the sequential chlorination of the electron-rich thiophene ring at the 5-position, followed by an in-situ oxidation of the aldehyde to the carboxylic acid.
Caption: One-Pot Synthesis Workflow.
Protocol:
-
Chlorination: To a solution of 2-thiophenecarboxaldehyde in a suitable solvent, slowly add a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) while maintaining the temperature between -10 to 30°C.[8] The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Oxidation: The reaction mixture containing the intermediate, 5-chloro-2-thiophenecarboxaldehyde, is slowly added to a pre-cooled solution of sodium hydroxide.[8]
-
Chlorine gas is then bubbled through the alkaline solution, controlling the temperature to not exceed 30°C.[8] This step facilitates the haloform-type reaction that oxidizes the aldehyde to the carboxylate salt.
-
Quenching and Work-up: After the reaction is complete (monitored by HPLC), the mixture is cooled to approximately 5°C, and excess oxidant is quenched by the addition of an aqueous sodium sulfite solution.[8]
-
An organic solvent (e.g., dichloromethane) is added to extract any non-acidic impurities. The aqueous layer is separated.
-
Precipitation: The aqueous layer is acidified with concentrated hydrochloric acid to a pH of 1-2, causing the 5-chlorothiophene-2-carboxylic acid to precipitate as a white or off-white solid.[1]
-
Purification: The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture to yield a product with >98% purity.[1]
Method 2: Grignard Reaction from 5-Chloro-2-bromothiophene
This classical organometallic approach is reliable and offers a different starting point. The underlying principle is the formation of a nucleophilic Grignard reagent which then attacks the electrophilic carbon of carbon dioxide.
Protocol:
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated. A solution of 5-chloro-2-bromothiophene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction.[1][7]
-
Carboxylation: The resulting Grignard reagent is cooled in a dry ice/acetone bath. Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.[7] This step must be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
-
Work-up and Isolation: The reaction mixture is allowed to warm to room temperature and is then quenched by the slow addition of aqueous hydrochloric acid.[7] This protonates the carboxylate salt and dissolves the magnesium salts.
-
Extraction and Purification: The product is extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.
Application in Rivaroxaban Synthesis
The primary industrial application of 5-chlorothiophene-2-carboxylic acid is in the final amide bond-forming step of the Rivaroxaban synthesis.[3] The carboxylic acid is first activated to a more reactive species, typically the acid chloride, which then readily reacts with the key amine intermediate of the Rivaroxaban core.
Caption: Final Step in Rivaroxaban Synthesis.
Protocol: Amide Coupling
-
Activation: 5-Chlorothiophene-2-carboxylic acid is suspended in an inert solvent like toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added.[10] A chlorinating agent such as thionyl chloride or oxalyl chloride is added dropwise at room temperature. The mixture is then heated (e.g., to 50-60°C) until the reaction is complete and a clear solution of 5-chlorothiophene-2-carbonyl chloride is formed.[10][11] The excess chlorinating agent and solvent are typically removed under vacuum.
-
Coupling Reaction: The key chiral amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is suspended in a suitable solvent such as dichloromethane or tetrahydrofuran.[11]
-
The solution of the freshly prepared 5-chlorothiophene-2-carbonyl chloride is added dropwise to the amine suspension at a controlled temperature (e.g., 0-10°C), often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[11][12]
-
Work-up and Isolation: The reaction is stirred until completion. Water is then added to the reaction mixture. The precipitated solid, Rivaroxaban, is collected by filtration.[11]
-
Purification: The crude Rivaroxaban is washed with water and an organic solvent (e.g., ethanol or acetone) and then dried under vacuum to yield the final active pharmaceutical ingredient.
Analytical Protocols: Purity Assessment by HPLC
Ensuring the purity of 5-chlorothiophene-2-carboxylic acid is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-chlorothiophene-2-carboxylic acid and dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acceptance Criteria: The purity of the main peak should typically be ≥98.5%, with specific limits on known and unknown impurities.[1]
Safety and Handling
5-Chlorothiophene-2-carboxylic acid is an irritant and may cause allergic skin reactions.[4][6][13] Proper personal protective equipment (PPE) and handling procedures are essential.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[13] Eyewash stations and safety showers should be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.[14] Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][13]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[14]
-
Inhalation: Move to fresh air.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13]
-
In all cases of exposure, seek medical attention.[14]
-
References
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents.
-
Process for the preparation of rivaroxaban - Justia Patents. Available at: [Link]
-
5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem. Available at: [Link]
-
AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN - Semantic Scholar. Available at: [Link]
- CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents.
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer. Available at: [Link]
- CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]
- WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents.
-
Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Title: A Comprehensive Guide to the Analytical Characterization of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed, multi-faceted guide for the analytical characterization of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. As a substituted thiophene carboxylic acid, this molecule represents a class of compounds with significant potential as intermediates and building blocks in pharmaceutical and material science applications.[1] A robust and thorough characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of downstream research and development efforts. This document moves beyond simple protocols to explain the causal-driven choices behind the methodologies, offering an integrated workflow that combines chromatographic, spectroscopic, and thermal analysis techniques.
Introduction: The Imperative for Rigorous Characterization
This compound is a complex heterocyclic molecule. Its structure, featuring a thiophene core, a substituted phenyl ring, and a carboxylic acid moiety, suggests its utility as a scaffold in medicinal chemistry. Thiophene derivatives are known to possess a wide range of pharmacological activities.[2][3] The precise arrangement of the chloro and methyl substituents, along with the carboxylic acid group, dictates the molecule's physicochemical properties and its potential biological interactions.
Therefore, an unambiguous confirmation of its structure and a precise quantification of its purity are not mere procedural formalities; they are the foundational pillars upon which all subsequent scientific work is built. This guide presents a suite of orthogonal analytical techniques designed to create a comprehensive profile of the compound, ensuring scientific integrity from bench to publication.
Integrated Analytical Workflow
A complete characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The workflow presented here is designed to logically progress from fundamental identity and purity checks to in-depth structural elucidation and thermal property assessment.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. Its high resolution allows for the separation of the main compound from process-related impurities and degradation products.
Rationale for Method Design
-
Reverse-Phase Chromatography: The target molecule is moderately polar, making reverse-phase chromatography with a C18 stationary phase the ideal choice. This setup retains the analyte based on its hydrophobic character, allowing for elution with a polar mobile phase.
-
Mobile Phase Selection: A mixture of acetonitrile and water provides a good solvent range for eluting the compound. The addition of an acid (e.g., phosphoric or formic acid) to the aqueous phase is critical. It serves to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, non-ionized form of the analyte. This results in sharper, more symmetrical peaks and reproducible retention times.
-
UV Detection: The presence of aromatic rings (thiophene and phenyl) provides strong chromophores, making UV detection highly sensitive. A preliminary UV scan should be performed to determine the wavelength of maximum absorbance (λmax), typically between 220-280 nm, for optimal signal-to-noise ratio.
Protocol: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of diluent (Acetonitrile/Water 50:50 v/v) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL. Ensure the sample is fully dissolved.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column C18, 150 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Elution Mode Isocratic Composition 50:50 (v/v) A:B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detector UV at 225 nm | Run Time | 15 minutes |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Spectroscopic Methods: Definitive Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of structure.
Mass Spectrometry (MS)
Causality: MS is the most direct method for confirming the molecular weight of the compound. Electrospray Ionization (ESI) in negative mode is particularly well-suited for carboxylic acids, as they readily deprotonate to form an [M-H]⁻ ion.
Protocol:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Sample Preparation: Infuse a dilute solution (~10 µg/mL in methanol) of the compound directly into the mass spectrometer.
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3.0 - 4.0 kV
-
Expected Ion: The calculated monoisotopic mass of C₁₂H₉ClO₂S is 268.00. The primary ion observed should be the [M-H]⁻ ion at m/z 267.0. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 267 and m/z 269.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an unambiguous map of the carbon-hydrogen framework. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves carboxylic acids and its residual solvent peak does not interfere with most analyte signals.[4][5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected Spectral Data:
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | Broad Singlet | 1H | -COOH |
| Thiophene H | 7.6 - 7.8 | Doublet | 1H | H3-thiophene |
| Phenyl H | 7.3 - 7.5 | Multiplet | 3H | Ar-H |
| Thiophene H | 7.1 - 7.3 | Doublet | 1H | H4-thiophene |
| Methyl | ~2.3 | Singlet | 3H | -CH₃ |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbonyl | ~163 | -COOH |
| Aromatic Carbons | 125 - 145 | Thiophene & Phenyl Carbons |
| Methyl Carbon | ~20 | -CH₃ |
Note: Actual chemical shifts may vary based on solvent and concentration. 2D NMR experiments (e.g., COSY, HSQC) can be used for definitive assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and powerful technique for identifying the presence of key functional groups, providing complementary evidence for the proposed structure.[6]
Protocol:
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~1680 | C=O Stretch | Carboxylic Acid (conjugated) |
| ~1590, ~1470 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O Stretch | Carboxylic Acid |
| ~820 | C-H Bending | Substituted Aromatic |
| ~750 | C-Cl Stretch | Aryl Halide |
Physicochemical Characterization
Thermal Analysis (DSC & TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of a material.[7][8] DSC determines the melting point and purity, while TGA assesses thermal stability and the presence of residual solvents or water.
Caption: Workflow for DSC and TGA analysis.
Protocol:
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum/ceramic for TGA).
-
DSC Method:
-
Temperature Program: Equilibrate at 25 °C, then ramp to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Data: Record the heat flow. The sharp endotherm corresponds to the melting point.
-
-
TGA Method:
-
Temperature Program: Equilibrate at 25 °C, then ramp to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
Data: Record the weight loss. Significant weight loss before decomposition may indicate the presence of solvent or water.
-
Elemental Analysis
Causality: Elemental analysis provides the ultimate confirmation of the empirical formula by determining the mass percentages of carbon, hydrogen, chlorine, and sulfur.
Protocol:
-
Instrumentation: A CHNS elemental analyzer.
-
Analysis: Submit a pure, dry sample (~2-3 mg) for analysis.
-
Comparison: The experimentally determined weight percentages should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₂H₉ClO₂S.
Theoretical Composition for C₁₂H₉ClO₂S:
-
Carbon (C): 53.64%
-
Hydrogen (H): 3.38%
-
Chlorine (Cl): 13.19%
-
Oxygen (O): 11.91%
-
Sulfur (S): 11.93%
References
-
Dragancea, D., et al. (2014). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]
- Bayer AG. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 16. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenecarboxylic acid. PubChem. [Link]
- Wang, Y., et al. (2019). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Podhorez, D. E., et al. (2013). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 9, 2148–2157. [Link]
-
Yagoub, A. K., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2004(11), 53-60. [Link]
-
Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]
-
Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-10. [Link]
-
Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). CORE. [Link]
-
Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry, 6(1), 1-15. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 325-331. [Link]
-
Gschwander, S., et al. (2019). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Molecules, 24(23), 4236. [Link]
-
Trombette, B., & Delorme, P. (1966). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 87(11), 1185-1188. [Link]
-
Brittain, H. G. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Thermal Analysis and Calorimetry, 108(1), 3-15. [Link]
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Kaisersberger, E., & Höhne, G. (1999). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry, 56(3), 1359-1367. [Link]
-
Ecker, J. R., et al. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 311, 125-133. [Link]
-
ResearchGate. (n.d.). Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sources
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- 2. farmaciajournal.com [farmaciajournal.com]
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- 4. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum [chemicalbook.com]
- 5. epfl.ch [epfl.ch]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. akjournals.com [akjournals.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. This compound and its structural analogs are significant as intermediates in the synthesis of various pharmaceutical agents.[1] The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak symmetry, resolution, and sensitivity. The protocol has been developed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical method for purity assessment, stability studies, and quantification in complex matrices. All procedural steps, from solution preparation to method validation according to ICH guidelines, are described in detail.
Scientific Principle and Method Rationale
The accurate quantification of acidic aromatic compounds like this compound by RP-HPLC presents a specific challenge: managing the ionization of the carboxyl group. The method described herein is built on fundamental chromatographic principles to overcome this challenge and ensure robust performance.
-
Analyte Characteristics: The target molecule is an aromatic carboxylic acid. Its thiophene and substituted phenyl rings provide strong chromophores for UV detection, while the carboxylic acid group dictates its polarity and pH-dependent behavior. Structurally similar compounds, such as 5-(4-Fluorophenyl)thiophene-2-carboxylic acid, have a predicted pKa around 3.46.[2]
-
Chromatographic Mode - Reversed-Phase: A reversed-phase C18 column was selected as the stationary phase. This non-polar matrix effectively retains the analyte based on hydrophobic interactions with its aromatic structure.
-
Mobile Phase pH Control (The Causality): The key to achieving sharp, symmetrical peaks for this acidic analyte is the suppression of its ionization. By acidifying the aqueous component of the mobile phase with phosphoric acid to a pH of approximately 2.5, we ensure the mobile phase pH is well below the analyte's pKa. In this protonated state, the carboxylic acid is uncharged and behaves as a more non-polar entity. This leads to consistent partitioning into the C18 stationary phase, preventing the peak tailing that occurs when an analyte exists in a mixed ionic/non-ionic state. An acidic mobile phase is a common and effective strategy for the analysis of aromatic carboxylic acids.[3]
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is used. Based on the conjugated aromatic system, a detection wavelength of 265 nm was chosen to provide high sensitivity and selectivity for the analyte.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC System equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Chemicals and Reagents
-
This compound Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), 85% (ACS Grade)
Chromatographic Column
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna)
-
Guard Column: C18, 10 mm x 4.6 mm (recommended)
Preparation of Solutions
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% v/v Phosphoric Acid in Water
-
Measure 999 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid.
-
Mix thoroughly and sonicate for 10-15 minutes to degas. The final pH should be approximately 2.5.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer the standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of acetonitrile (Mobile Phase B) and sonicate for 5 minutes to dissolve completely.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.
Calibration and Sample Solutions
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) by diluting the Standard Stock Solution with the mobile phase mixture (prepared as described in the chromatographic conditions).
-
Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (preferably acetonitrile) to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Protocol and Chromatographic Conditions
The experimental workflow from preparation to analysis is outlined below.
Caption: HPLC analysis workflow for this compound.
All quantitative data should be acquired using the parameters summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60% Mobile Phase A : 40% Mobile Phase B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | DAD or UV |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Method Validation Protocol
To ensure the trustworthiness and reliability of the method, it must be validated according to established guidelines from authorities such as the International Council for Harmonisation (ICH). The following parameters should be assessed.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte in blank and placebo chromatograms. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of target). |
| Precision (RSD) | Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% between days/analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision (RSD ≤ 10%). |
| Robustness | RSD ≤ 2.0% after small, deliberate variations in method parameters (flow rate ±10%, column temp ±2°C, mobile phase %B ±2%). |
Example: Linearity Data
A linearity study should be performed by injecting the calibration standards in triplicate. The peak area is then plotted against the concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 25,150 |
| 5.0 | 125,800 |
| 10.0 | 252,100 |
| 25.0 | 630,500 |
| 50.0 | 1,261,000 |
| 75.0 | 1,890,500 |
| 100.0 | 2,525,000 |
| Hypothetical data for illustrative purposes. |
Discussion and Field Insights
-
Peak Shape Management: The most critical parameter in this method is the mobile phase pH. If peak tailing is observed, ensure the pH of Mobile Phase A is indeed ~2.5 or lower. Insufficient acidification is the primary cause of poor peak shape for carboxylic acids.[3]
-
MS Compatibility: For applications requiring mass spectrometry (LC-MS), the phosphoric acid in Mobile Phase A must be replaced with a volatile acid like formic acid (0.1%).[4] Phosphoric acid is non-volatile and will contaminate the MS ion source.
-
Solvent Strength: The ratio of acetonitrile to water (40:60) was optimized to provide a reasonable retention time (typically 4-6 minutes) and good resolution from any early-eluting impurities. If retention time is too short or too long, this ratio can be adjusted accordingly. Increasing acetonitrile content will decrease retention time.
-
Column Care: Consistent use of an acidic mobile phase can be harsh on silica-based columns over time. It is imperative to flush the column with a non-buffered mobile phase (e.g., 50:50 acetonitrile:water) after each sequence to prolong its life.
Conclusion
The RP-HPLC method described provides a specific, linear, accurate, and precise protocol for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress analyte ionization, the method yields excellent chromatography suitable for quality control, stability testing, and research applications in the pharmaceutical industry. The detailed validation procedure ensures the results are reliable and meet regulatory expectations.
References
-
J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. [Link]
-
PubChem. Methyl 4-amino-5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. [Link]
-
PubChem. 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
SIELC Technologies. 2-Thiophenecarboxylic acid. [Link]
Sources
Uncharted Territory: The Biological Activity of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid Remains Undefined
A comprehensive review of publicly available scientific literature and databases reveals a significant knowledge gap regarding the mechanism of action of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid in biological systems. Despite its documented use as a chemical intermediate in various synthetic processes, its specific biological targets, signaling pathways, and cellular effects have not been characterized.
This absence of data prevents the development of detailed application notes and protocols for its use in biological research. While structurally related compounds, particularly other thiophene-2-carboxylic acid derivatives, have been investigated for a range of biological activities, including as anticancer agents and enzyme inhibitors, no direct parallels can be drawn to the specific molecule without experimental validation.
For researchers, scientists, and drug development professionals interested in the potential biological applications of this compound, the path forward necessitates foundational research to elucidate its basic pharmacology and toxicology. Initial exploratory studies would be required to identify any potential biological activity and subsequently to determine its mechanism of action.
The Path to Elucidating a Novel Mechanism of Action: A Hypothetical Workflow
Should a researcher wish to investigate the biological properties of this compound, a logical first step would involve a series of screening assays to identify potential areas of activity. The following represents a generalized and hypothetical workflow for such an investigation.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial phase would involve testing the compound across a diverse range of cell-based assays to identify any observable effects on cell health and function.
Experimental Workflow: High-Throughput Cell Viability Screening
Caption: Common experimental approaches for identifying the molecular target of a bioactive compound.
Phase 3: Mechanistic Elucidation and Pathway Analysis
Once a putative target is identified and validated, further studies are required to understand how the interaction between the compound and its target leads to the observed cellular phenotype. This involves pathway analysis, investigating downstream signaling events, and confirming the on-target effects of the compound.
Due to the lack of foundational data on the biological activity of this compound, it is not possible to provide specific protocols or a detailed mechanism of action at this time. The scientific community awaits initial research to uncover the potential of this compound in biological systems.
References
As there is no specific information available on the mechanism of action for this compound, a reference list cannot be generated. The information provided is a hypothetical framework for future research.
Troubleshooting & Optimization
Technical Support Center: Alternative Synthesis Routes for 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. This document is designed for researchers, chemists, and professionals in drug development seeking robust and adaptable synthetic strategies. We will explore various routes, providing not just protocols, but also the underlying chemical logic and extensive troubleshooting guidance in a practical question-and-answer format to address challenges you may encounter in the lab.
Introduction to the Target Molecule
This compound is a key building block in medicinal chemistry. Its structural motifs are found in various pharmacologically active agents. The reliable and scalable synthesis of this molecule is therefore of significant interest. This guide details the most common and effective palladium-catalyzed cross-coupling approach, alongside other potential strategies, to provide a comprehensive resource for its preparation.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing the C-C bond between the thiophene and phenyl rings. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[1][2] For our target molecule, this involves coupling a 5-halothiophene-2-carboxylate with (4-chloro-2-methylphenyl)boronic acid, followed by saponification.
Synthetic Overview
The general strategy involves two main steps:
-
Palladium-Catalyzed Coupling: An ester of 5-bromothiophene-2-carboxylic acid is reacted with (4-chloro-2-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.
-
Saponification: The resulting ester is hydrolyzed to yield the final carboxylic acid product.
Caption: Workflow for Suzuki-Miyaura Synthesis Route.
Troubleshooting and FAQs: Suzuki-Miyaura Route
Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What should I do?
A1: This is a frequent issue. Consider these points:
-
Catalyst Activity: The Pd(0) active species is sensitive to oxygen. Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and the reaction is run under an inert atmosphere. If you suspect catalyst death, adding a fresh portion of the palladium catalyst can sometimes restart the reaction.
-
Base Quality and Type: The base is critical. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are common choices.[3] Ensure the base is anhydrous and finely powdered to maximize its reactivity. Using a weak or wet base can halt the reaction.
-
Boronic Acid Integrity: Arylboronic acids can degrade upon storage, forming boroxines (cyclic anhydrides) which are less reactive.[4] Using freshly purchased or recrystallized boronic acid is best practice. Sometimes, using a slight excess (1.1-1.2 equivalents) can compensate for any degradation.
-
Temperature: While 90°C is a good starting point, some less reactive aryl chlorides or bromides may require higher temperatures (up to 110-120°C in a solvent like DMF or dioxane) to achieve full conversion.
Q2: I'm observing a significant amount of a homocoupled boronic acid byproduct (a biphenyl derivative). How can I minimize this?
A2: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.
-
Rigorous Degassing: This is the most critical factor. Improve your degassing procedure. Three cycles of vacuum/backfill with an inert gas are more effective than simple sparging.
-
Controlled Reagent Addition: Adding the boronic acid solution slowly to the reaction mixture containing the catalyst and aryl halide can sometimes reduce the instantaneous concentration of the boronic acid, disfavoring homocoupling.
-
Choice of Ligand: While tetrakis(triphenylphosphine)palladium(0) is standard, using more electron-rich and bulky phosphine ligands can sometimes suppress this side reaction.
Q3: The final carboxylic acid product is difficult to purify. What techniques are recommended?
A3: Purification can be challenging due to the product's polarity.
-
Acid-Base Extraction: After saponification and acidification, the product precipitates. However, impurities can be trapped. A good method is to re-dissolve the crude product in a suitable organic solvent (like ethyl acetate), wash with brine, dry with MgSO₄ or Na₂SO₄, and then concentrate.
-
Recrystallization: If the product is solid, recrystallization is an excellent purification method. Try solvent systems like ethanol/water, acetic acid/water, or toluene.
-
Column Chromatography: If the above methods fail, chromatography on silica gel is an option. Use a mobile phase with a small amount of acetic acid (e.g., 0.5-1%) in your hexane/ethyl acetate mixture to keep the carboxylic acid protonated and prevent streaking on the column.
Detailed Experimental Protocol: Suzuki-Miyaura Route
Step 1: Synthesis of Pentyl 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylate [1]
-
To a round-bottom flask, add pentyl 5-bromothiophene-2-carboxylate (1.0 eq), (4-chloro-2-methylphenyl)boronic acid (1.1 eq)[5], and potassium phosphate (K₃PO₄, 2.0 eq).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add degassed toluene and water (4:1 ratio) via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC indicates the disappearance of the starting ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product.
Route 2: Grignard Reagent-Based Synthesis
An alternative C-C bond formation strategy involves the use of a Grignard reagent. This classic organometallic approach can be effective, though it requires strict anhydrous conditions. The strategy involves reacting a thiophene Grignard reagent with an appropriate electrophile.
Synthetic Overview
This route involves the formation of a Grignard reagent from 2-bromothiophene, followed by carboxylation and subsequent halogenation and coupling, or by forming the Grignard from a pre-functionalized thiophene. A more direct, albeit challenging, approach would be a Kumada coupling between a thiophene Grignard reagent and 1,4-dichloro-2-methylbenzene.
Caption: Conceptual workflow for a Grignard-based synthesis.
Troubleshooting and FAQs: Grignard Route
Q1: My Grignard reaction won't initiate. What's wrong?
A1: This is the most common failure point for Grignard syntheses.- Moisture: Grignard reagents are extremely sensitive to water. All glassware must be oven- or flame-dried immediately before use, and all solvents (like THF or diethyl ether) must be rigorously anhydrous.
- Magnesium Activation: The surface of magnesium turnings is often coated with magnesium oxide, which prevents the reaction. You can activate it by adding a small crystal of iodine (which will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.
- Initiation Temperature: Sometimes gentle warming with a heat gun is required to start the reaction, but be prepared to cool it immediately in an ice bath, as the reaction can be exothermic once it begins.
Q2: After adding dry ice (CO₂), my yield of the carboxylic acid is very low. Why?
A2: Low carboxylation yields can result from several factors.Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Grignard-Based Synthesis |
| Tolerance | Tolerates a wide range of functional groups. | Intolerant of acidic protons (e.g., -OH, -NH, -COOH). |
| Conditions | Requires inert atmosphere, but generally robust. | Requires strictly anhydrous conditions. |
| Reagents | Boronic acids are generally stable but can be costly. | Magnesium is cheap, but reagents must be dry. |
| Safety | Palladium catalysts and phosphine ligands require care. | Grignard formation can be highly exothermic. |
| Scalability | Highly scalable and widely used in industry. | Can be more challenging to scale due to strict conditions. |
| Yields | Generally provides moderate to good yields.[1] | Yields can be variable depending on conditions. |
References
- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.
- Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
- 5-Chlorothiophene-2-carboxylic acid synthesis. ChemicalBook.
- 4-Chloro-2-methylphenylboronic acid. Chem-Impex.
- Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene...
- 4 - Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
Technical Support Center: Stabilizing 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid for Long-Term Storage
Welcome to the technical support center for 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Molecule
This compound is a substituted aromatic carboxylic acid containing a thiophene ring. The stability of this molecule is influenced by the chemical properties of these three key components: the thiophene ring, the carboxylic acid group, and the substituted phenyl ring. While thiophene itself is relatively stable due to its aromaticity, the presence of the carboxylic acid and the substituted phenyl group introduces potential sites for degradation.[1][2] This guide will provide you with the knowledge and tools to mitigate these risks and ensure the long-term viability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light, heat, moisture, and strong oxidizing agents. The thiophene ring is susceptible to photo-degradation and oxidation, while the carboxylic acid group can be prone to decarboxylation at elevated temperatures or reaction with certain nucleophiles.
Q2: How should I ideally store my solid samples of this compound for long-term use?
A2: For optimal long-term stability, solid samples should be stored in a tightly sealed, amber glass vial to protect from light and moisture. The vial should be placed in a cool, dark, and dry environment, such as a desiccator at refrigerated temperatures (2-8 °C). For very long-term storage (years), storage at -20 °C is recommended.
Q3: Is it advisable to store this compound in solution?
A3: Storing this compound in solution for extended periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution, use a dry, aprotic solvent and store it at low temperatures (-20 °C or -80 °C) under an inert atmosphere (e.g., argon or nitrogen). It is crucial to perform a purity check before use if the solution has been stored for a prolonged time.
Q4: What are the visible signs of degradation?
A4: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the solid material (indicating moisture uptake), or a noticeable change in solubility. However, the absence of these signs does not guarantee purity, and analytical methods should be used for confirmation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.
Issue 1: My sample of this compound has developed a yellow or brownish tint over time.
-
Potential Cause: This discoloration is often an indicator of oxidative degradation of the thiophene ring or photo-degradation. The thiophene ring can be oxidized at the sulfur atom to form S-oxides or sulfones, which can be colored.[3] Exposure to UV light can also induce polymerization or rearrangement reactions, leading to colored byproducts.[4]
-
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the extent of degradation. Dissolve a small amount of the discolored sample in a suitable solvent (e.g., methanol, acetonitrile) and analyze it using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a fresh or reference sample. The appearance of new peaks or a decrease in the area of the main peak will confirm degradation.
-
Consider Purification: If the degradation is minor (e.g., <5%), the material may be purified by recrystallization. A suitable solvent system will need to be determined empirically, but combinations of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., heptane, hexane) are a good starting point.
-
Prevent Future Discoloration: For your remaining stock, ensure it is stored under the ideal conditions outlined in the FAQs (cool, dark, dry, and preferably under an inert atmosphere).
-
Issue 2: I'm observing poor solubility of my stored sample in solvents where it was previously soluble.
-
Potential Cause: A decrease in solubility can be due to the formation of insoluble degradation products or polymers. As mentioned, photo-degradation can lead to polymerization of thiophene-containing compounds.[4] Alternatively, if the compound has been exposed to moisture, it may have formed hydrates that have different solubility profiles.
-
Troubleshooting Steps:
-
Sonication and Gentle Heating: Try to dissolve the sample with the aid of sonication or gentle heating. Be cautious with heating, as it can accelerate further degradation.
-
Purity Analysis: If the sample does not fully dissolve, filter the solution and analyze both the soluble portion and, if possible, the insoluble material by an appropriate analytical technique (e.g., NMR, FT-IR) to identify the nature of the insoluble matter.
-
Review Storage Conditions: This issue strongly suggests improper storage. Ensure that the container is tightly sealed and stored in a desiccator to prevent moisture absorption.
-
Issue 3: My analytical data (e.g., NMR, LC-MS) shows the presence of unexpected impurities in my stored sample.
-
Potential Cause: The nature of the impurities can provide clues about the degradation pathway.
-
Hydrolysis: The presence of impurities with a lower molecular weight could indicate hydrolysis of the carboxylic acid group, although this is less likely for a carboxylic acid itself compared to its esters.
-
Oxidation: Impurities with an increase in mass of 16 or 32 Da could correspond to the formation of the thiophene S-oxide or sulfone, respectively.
-
Decarboxylation: A loss of 44 Da from the parent mass could indicate decarboxylation, which is more likely to occur at elevated temperatures.
-
-
Troubleshooting Steps:
-
Characterize Impurities: Use techniques like LC-MS/MS or high-resolution mass spectrometry to determine the molecular formulas of the impurities. This information is critical for proposing their structures and understanding the degradation mechanism.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study on a small amount of fresh material under controlled stress conditions (acid, base, oxidation, heat, light) as recommended by ICH guidelines.[5][6] The degradation products formed under these controlled conditions can be compared to the impurities observed in your stored sample.
-
Implement Preventative Storage: Based on the identified degradation pathway, reinforce your storage protocol. For example, if oxidative degradation is confirmed, ensure future storage is under an inert atmosphere.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 70% A, 30% B; linear gradient to 10% A, 90% B over 15 minutes; hold for 5 minutes; return to initial conditions over 1 minute; re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL. |
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[5][6]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 24 hours.
-
Photo-degradation: Expose the solid compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC as described in Protocol 1.
Visualizing Degradation Pathways and Troubleshooting
The following diagrams illustrate potential degradation pathways and the logic of the troubleshooting workflow.
Caption: Potential degradation pathways for the target compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
-
Wikipedia. (2023). Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
MDPI. (2023). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. Retrieved from [Link]
-
PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of aromatic amides to aromatic carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Applied Ecology and Environmental Research. (2018). Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp.. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Retrieved from [Link]
-
World Health Organization. (n.d.). Stability testing. Retrieved from [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
On-Demand Pharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03530E [pubs.rsc.org]
- 3. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
optimizing reaction conditions for the synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, followed by the hydrolysis of an ester protecting group. This molecule's structure, featuring a sterically hindered ortho-substituted biaryl linkage, presents unique challenges that require careful optimization of reaction parameters.
The general synthetic approach is a two-step process:
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Cross-Coupling: Formation of the C-C bond between the thiophene and phenyl rings.
-
Hydrolysis: Conversion of an ester intermediate to the final carboxylic acid product.
This guide will address potential issues in both of these key stages.
Visualizing the Synthetic Pathway
Caption: General synthetic route to this compound.
Troubleshooting Guide: The Cross-Coupling Step
The formation of the biaryl bond is often the most challenging step. Below are common issues and their solutions, grounded in the principles of organometallic chemistry.
Question 1: My Suzuki-Miyaura coupling reaction has a low yield or fails to proceed. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling, especially with sterically hindered substrates, can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The first step in the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, can be slow, particularly with sterically hindered or electron-rich aryl halides.[1]
-
Solution:
-
Switch Halide: If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. The reactivity order is generally I > Br > Cl.[2]
-
Optimize Ligand: Employ bulky, electron-rich phosphine ligands that promote oxidative addition. Examples include SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[3][4] For particularly challenging couplings, consider highly active catalysts like those based on N-heterocyclic carbenes (NHCs).[5]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier for oxidative addition.
-
-
-
Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sluggish. This step is often facilitated by the presence of a base.[6]
-
Solution:
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often required for hindered couplings. Consider switching from milder bases like Na₂CO₃ to stronger bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
-
Boronic Ester Stability: Boronic acids can be prone to decomposition. Using a more stable boronic ester, such as a pinacol ester, can sometimes improve results.[7]
-
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose over the course of the reaction, leading to the formation of palladium black.
-
Solution:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading (e.g., 1-5 mol %) is necessary for difficult couplings to ensure a sufficient concentration of active catalyst throughout the reaction.[3]
-
Pre-catalyst Choice: Using air-stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species can be more convenient and reproducible.
-
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Question 2: I am observing significant amounts of side products in my Stille coupling reaction. What are they and how can I minimize them?
Answer:
Stille couplings are powerful but can be plagued by side reactions, especially if not carefully controlled. The high toxicity of organotin reagents also necessitates efficient reactions to simplify purification.[8]
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Organostannane: This results in a symmetrical biaryl derived from two molecules of your thiophene starting material.
-
Cause: This often occurs when the rate of transmetalation is slow compared to other pathways.
-
Solution:
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and suppress homocoupling.[9]
-
Ligand Choice: Using ligands that promote a faster catalytic turnover can also minimize this side reaction.
-
-
-
Protodestannylation: The tin-carbon bond is cleaved by a proton source, leading to the formation of the unsubstituted thiophene.
-
Cause: The presence of acidic protons in the reaction mixture (e.g., from water or alcohol impurities) can lead to this side reaction.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under a strictly inert atmosphere.
-
Non-protic Solvents: Use aprotic solvents like toluene, dioxane, or DMF.[10]
-
-
-
Reduction of the Aryl Halide: The aryl halide is converted to the corresponding arene.
-
Cause: This can occur through β-hydride elimination if there are alkyl groups with β-hydrogens on the palladium center at any point, or through other reductive pathways.
-
Solution:
-
Ligand Selection: Certain ligands can disfavor reductive elimination pathways.
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can promote decomposition pathways.
-
-
Table 1: Recommended Starting Conditions for Cross-Coupling
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Rationale |
| Thiophene Substrate | 5-Bromothiophene-2-carboxylate | 5-(Tributylstannyl)thiophene-2-carboxylate | Bromo compounds are common and stable; stannanes are highly reactive. |
| Aryl Substrate | (4-Chloro-2-methylphenyl)boronic acid | 1-Bromo-4-chloro-2-methylbenzene | Boronic acids are generally preferred due to lower toxicity.[10] |
| Pd Catalyst (mol %) | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-3%) | Pd(PPh₃)₄ (2-5%) or Pd₂(dba)₃ (1-3%) | Standard and effective palladium sources. |
| Ligand (mol %) | SPhos (4-10%) or XPhos (4-10%) | P(o-tol)₃ (4-10%) or AsPh₃ (4-10%) | Bulky, electron-rich ligands are crucial for hindered couplings.[4][11] |
| Base (equivalents) | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | Not typically required | Strong, non-nucleophilic bases are effective in Suzuki reactions. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Anhydrous Toluene or DMF | Aqueous mixtures for Suzuki; anhydrous conditions for Stille.[10] |
| Temperature (°C) | 80 - 110 | 90 - 110 | Higher temperatures are often needed to overcome steric hindrance.[11] |
Troubleshooting Guide: The Hydrolysis Step
The final step of converting the ester to the carboxylic acid is generally robust, but issues can still arise.
Question 3: My ester hydrolysis (saponification) is incomplete or leads to decomposition of the product. How can I improve this step?
Answer:
Incomplete hydrolysis or product decomposition can usually be addressed by adjusting the reaction conditions and workup procedure.
Potential Causes & Solutions:
-
Steric Hindrance: The ester group might be sterically hindered, slowing down the rate of hydrolysis.
-
Solution:
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.
-
Stronger Base: If using NaOH, consider switching to the more soluble and sometimes more reactive KOH. LiOH is also a good option, particularly in THF/water mixtures.[12]
-
-
-
Product Decomposition: The product may be sensitive to the strongly basic or acidic conditions, or to high temperatures.
-
Solution:
-
Milder Conditions: If decomposition is observed at reflux, try running the reaction at a lower temperature for a longer period.
-
Careful pH Adjustment: During the acidic workup to protonate the carboxylate, add the acid slowly and with cooling to avoid localized overheating and potential degradation. Adjust the pH to around 3-4 to ensure complete protonation without being overly acidic.[12]
-
Alternative Hydrolysis Methods: In rare cases of extreme sensitivity, consider enzymatic hydrolysis or other milder procedures.
-
-
Protocol 1: Saponification of Methyl 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylate
-
Dissolve the ester (1 equivalent) in a mixture of methanol and THF (e.g., 1:1 v/v).
-
Add an aqueous solution of LiOH (2-3 equivalents, e.g., 2 M solution).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with cold 1N HCl.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]
Purification and Impurity Profiling
Question 4: I am having difficulty purifying the final product. What are the common impurities and the best purification methods?
Answer:
Purification of the final carboxylic acid can be challenging due to its polarity and potential for the presence of structurally similar impurities.
Common Impurities:
-
Unreacted Starting Materials: 5-halothiophene-2-carboxylic acid or (4-chloro-2-methylphenyl)boronic acid.
-
Homocoupled Products: Bithiophene or biphenyl derivatives.
-
Protodehalogenated/Protodeborylated Species: Thiophene-2-carboxylic acid.
-
Residual Palladium: Traces of the palladium catalyst.
-
Residual Tin Compounds (for Stille coupling): Tributyltin halides.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material.
-
Solvent Screening: Experiment with a range of solvents. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperature (e.g., ethanol, isopropanol, or acetic acid) and a non-polar solvent in which it is less soluble (e.g., water or hexanes).
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent, and then slowly add the non-polar "anti-solvent" until the solution becomes turbid. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
-
Acid-Base Extraction: This is a powerful technique to separate the carboxylic acid product from neutral impurities.
-
Procedure: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate the carboxylic acid and pull it into the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining impurities, followed by acidification to precipitate the pure product.
-
-
Column Chromatography: While less ideal for large-scale purification of polar carboxylic acids due to potential streaking on silica gel, it can be effective for small amounts or for removing stubborn impurities.
-
Eluent System: A typical eluent system would be a mixture of hexanes and ethyl acetate, often with the addition of a small amount of acetic acid (0.5-1%) to suppress the ionization of the carboxylic acid and improve the peak shape.
-
-
Removal of Palladium and Tin:
-
Palladium: After the reaction, filtering the crude mixture through a pad of Celite can remove a significant portion of the precipitated palladium.[13] Specialized scavengers can also be used.
-
Tin: For Stille reactions, a common workup procedure involves washing the organic layer with an aqueous solution of KF, which precipitates the tin byproducts as insoluble fluorides.[10]
-
Frequently Asked Questions (FAQs)
Q1: Is the Suzuki-Miyaura or Stille coupling better for my synthesis? A1: Both can be effective. The Suzuki-Miyaura coupling is generally preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to the highly toxic and difficult-to-remove organotin compounds used in the Stille reaction.[10] However, in some specific cases, the Stille coupling may offer advantages in terms of reactivity or functional group tolerance.
Q2: My (4-chloro-2-methylphenyl)boronic acid is decomposing. What can I do? A2: Boronic acids can undergo protodeborylation, especially under harsh conditions. Ensure it is stored in a cool, dry place. In the reaction, using a slight excess (1.1-1.5 equivalents) can compensate for some decomposition. Alternatively, consider using the more stable pinacol ester of the boronic acid.[7]
Q3: Can I perform the coupling directly on 5-bromothiophene-2-carboxylic acid without protecting the carboxylic acid? A3: While some Suzuki-Miyaura couplings can tolerate free carboxylic acids, the basic conditions can lead to complications, such as solubility issues and potential side reactions. It is generally more reliable to use a protected form, such as a methyl or ethyl ester, and then deprotect in a subsequent step.
Q4: What is the role of the ligand in the cross-coupling reaction? A4: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For sterically hindered couplings, bulky and electron-rich ligands are essential to promote the key steps of oxidative addition and reductive elimination, while preventing catalyst decomposition.[4][11]
Q5: How do I know if my reaction has gone to completion? A5: The most reliable way to monitor the reaction is by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to spots of your starting materials, you can determine when they have been fully consumed.
References
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
- A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
-
Stille Coupling. Organic Synthesis. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Process for the purification of thiophenes.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Process for the purification of thiophenes. Justia Patents. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Supporting Information - 5-Chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)- thiophene-2-carboxylic acid (2b). The Royal Society of Chemistry. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]
-
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. PubChem. [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]
-
5-Acetylthiophene-2-carboxylic acid. PubChem. [Link]
Sources
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Drawing from established principles of organic chemistry and field-proven insights, this document provides a structured troubleshooting guide in a question-and-answer format to ensure the successful and efficient synthesis of your target molecule.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a prevalent and versatile method. This reaction typically involves the coupling of a thiophene derivative, such as 5-bromothiophene-2-carboxylic acid or its ester, with (4-chloro-2-methylphenyl)boronic acid. While seemingly straightforward, this synthesis is often plagued by several side reactions that can significantly lower the yield and complicate purification. This guide will focus on identifying, understanding, and mitigating these common issues.
A typical synthetic approach involves the Suzuki-Miyaura coupling of a 5-halothiophene-2-carboxylate with the corresponding arylboronic acid, followed by saponification if an ester was used as the starting material.
Hypothetical Reaction Scheme
Caption: General synthetic route for this compound via Suzuki-Miyaura coupling.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis. Each question is followed by a detailed explanation of the underlying cause and actionable troubleshooting steps.
Q1: My reaction is producing a significant amount of a biphenyl byproduct derived from the boronic acid. What is happening and how can I prevent it?
A1: Formation of Boronic Acid Homocoupling Product
This is a classic side reaction in Suzuki-Miyaura couplings known as homocoupling (or Glaser-type coupling) of the boronic acid. It results in the formation of a symmetrical biaryl, in this case, 4,4'-dichloro-2,2'-dimethyl-1,1'-biphenyl.
Causality: The homocoupling of boronic acids is primarily promoted by two factors: the presence of a Pd(II) species and oxygen.[1] If your palladium precatalyst is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) and it is not efficiently reduced to the active Pd(0) state, it can react with two molecules of the boronic acid to produce the homocoupled product and Pd(0).[2] Dissolved oxygen in the reaction mixture can also facilitate this process by re-oxidizing Pd(0) to Pd(II), thus perpetuating a catalytic cycle for homocoupling.[3]
Caption: Simplified mechanism of boronic acid homocoupling.
Troubleshooting Protocol:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[1]
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step. This minimizes the initial concentration of Pd(II).
-
Add a Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can help ensure its efficient conversion to Pd(0). A small amount of a phosphine ligand often serves this purpose, but in challenging cases, other additives can be considered.
-
Optimize Base and Solvent: While the primary drivers are Pd(II) and O₂, the reaction environment can play a role. Ensure your base and solvent are of high purity and free from oxidizing contaminants.
Q2: I am observing the formation of thiophene-2-carboxylic acid (or its ester) without the aryl group. What is this byproduct and how do I avoid it?
A2: Protodeboronation of the Boronic Acid
The replacement of the C-B bond with a C-H bond is known as protodeboronation .[4] In your case, the (4-chloro-2-methylphenyl)boronic acid is being converted to 1-chloro-3-methylbenzene, which does not participate in the cross-coupling, leaving the 5-bromothiophene-2-carboxylic acid unreacted or to undergo other side reactions.
Causality: Protodeboronation is a common side reaction for many boronic acids, especially under the basic and often aqueous conditions of the Suzuki-Miyaura coupling.[4] The mechanism can be complex, but it generally involves the protonolysis of the carbon-boron bond. The rate of protodeboronation is highly dependent on the substrate, pH, temperature, and catalyst.[4] Heteroarylboronic acids are particularly susceptible, but arylboronic acids can also undergo this process, especially at elevated temperatures.
Troubleshooting Protocol:
-
Use Boronate Esters: Instead of the boronic acid, use a more stable derivative like the pinacol ester ((4-chloro-2-methylphenyl)boronic acid pinacol ester). Boronate esters are generally more resistant to protodeboronation and hydrolyze in situ to generate the active boronic acid species at a controlled rate.
-
Careful Choice of Base: Strong bases and high concentrations of water can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides.[5]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can suppress protodeboronation. This may require drying the solvent and reagents thoroughly.
-
Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Optimize the reaction to proceed at the lowest effective temperature.
-
Use a "Slow-Release" Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.
Q3: My desired product seems to be decomposing, and I'm seeing the formation of 4-chloro-2-methyl-1-(thiophen-2-yl)benzene. What is causing this?
A3: Decarboxylation of the Thiophene Ring
The loss of the carboxylic acid group (as CO₂) from your product is a decarboxylation reaction. Thiophene-2-carboxylic acids are known to be susceptible to decarboxylation, especially under harsh conditions.[6]
Causality: Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat and the presence of acids or bases. The stability of the resulting carbanion or the transition state leading to it is a key factor. The electron-rich nature of the thiophene ring can stabilize the positive charge that develops during electrophilic attack by a proton, facilitating the loss of CO₂. While high temperatures are a primary driver, certain catalysts or additives can also lower the activation energy for this process.
Caption: Proposed mechanism for the decarboxylation of 5-arylthiophene-2-carboxylic acid.
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The most effective strategy is to perform the Suzuki-Miyaura coupling on the corresponding ester (e.g., methyl or ethyl ester) of 5-bromothiophene-2-carboxylic acid. The ester group is much more stable to decarboxylation under typical coupling conditions. The carboxylic acid can then be regenerated by saponification in a separate step under milder conditions.
-
Lower Reaction Temperature: As with protodeboronation, minimizing the reaction temperature can significantly reduce the rate of decarboxylation.
-
Optimize Base and Reaction Time: Avoid excessively strong bases and prolonged reaction times at high temperatures. Monitor the reaction progress closely and stop it as soon as the starting materials are consumed.
Q4: My reaction is sluggish, and I'm getting a mixture of products, including what appears to be a dimer of my thiophene starting material. What's going on?
A4: Multiple Issues including Homocoupling of the Aryl Halide
A sluggish reaction with a complex product mixture often points to catalyst deactivation or multiple competing side reactions. The formation of a dimer of the thiophene starting material (e.g., 5,5'-bis(thiophene-2-carboxylic acid)) is another form of homocoupling , this time involving the aryl halide.
Causality: Homocoupling of the aryl halide can occur through a mechanism involving the oxidative addition of two molecules of the aryl halide to a Pd(0) center, followed by reductive elimination. This is often competitive with the desired cross-coupling pathway, especially if the transmetalation step with the boronic acid is slow. A sluggish reaction could be due to several factors:
-
Poor Catalyst Activity: The chosen catalyst/ligand system may not be optimal for this specific transformation.
-
Slow Transmetalation: The boronic acid may not be efficiently transferring its organic group to the palladium center.
-
Catalyst Deactivation: The palladium catalyst may be precipitating out as palladium black or being poisoned by impurities.
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling with heteroaryl halides. A systematic screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is recommended.
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation. A comparative study of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can identify the most effective one for your system.[5]
-
Solvent System: The solvent must be able to dissolve both the organic substrates and the inorganic base to some extent. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often optimal.
-
Protecting the Carboxylic Acid: As mentioned previously, the free carboxylic acid can potentially coordinate to the palladium and inhibit catalysis. Using an ester derivative of the thiophene starting material can lead to cleaner and faster reactions.
| Parameter | Condition A (Problematic) | Condition B (Improved) | Rationale |
| Thiophene Substrate | 5-bromothiophene-2-carboxylic acid | Methyl 5-bromothiophene-2-carboxylate | Prevents decarboxylation and potential catalyst inhibition. |
| Boron Reagent | (4-chloro-2-methylphenyl)boronic acid | (4-chloro-2-methylphenyl)boronic acid pinacol ester | Reduces susceptibility to protodeboronation. |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ + SPhos | Bulky, electron-rich ligands often improve catalyst activity for heteroaryl couplings. |
| Base | NaOH | K₃PO₄ | Milder base can reduce protodeboronation and other side reactions.[5] |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxygen-mediated homocoupling of the boronic acid.[1] |
| Temperature | 120 °C | 80-100 °C | Lower temperature minimizes decarboxylation and protodeboronation. |
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct(s) | Primary Cause(s) | Primary Mitigation Strategy |
| Boronic Acid Homocoupling | Symmetrical biaryl (Ar-Ar) | Pd(II) species, Oxygen | Rigorous degassing, use of Pd(0) catalyst.[1] |
| Protodeboronation | Arene (Ar-H) | Water, Base, High Temperature | Use boronate esters (e.g., pinacol ester). |
| Decarboxylation | Decarboxylated product | High Temperature, Acid/Base | Protect the carboxylic acid as an ester. |
| Aryl Halide Homocoupling | Bithiophene derivative | Slow transmetalation, Catalyst issues | Optimize catalyst, ligand, and base to accelerate cross-coupling. |
| Dehalogenation | Des-chloro aryl group | Hydrogen source (e.g., solvent, base) | Use aprotic solvents, carefully select base. |
By systematically addressing these potential side reactions through careful experimental design and optimization, you can significantly improve the yield and purity of your desired product, this compound.
References
-
Chen, Z., et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology, 13, 702–707. Available at: [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PMC. Available at: [Link]
-
Jiang, H., et al. (2018). Palladium-Catalyzed direct C–H arylation of 3-(methylsulfinyl) thiophenes. Organic Letters, 20(8), 2522–2525. Available at: [Link]
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Fernandes, S.S., et al. (2018). Synthesis of pyridazine derivatives by Suzuki-Miyaura cross-coupling reaction and evaluation of their optical and electronic properties through experimental and theoretical studies. Molecules, 23(12), 3014. Available at: [Link]
-
Farooq, H., et al. (2019). Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. Chemistry Central Journal, 13(1), 1-13. Available at: [Link]
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Walker, S.D., et al. (2004). A rationally designed universal catalyst for Suzuki–Miyaura coupling processes. Angewandte Chemie, 116(15), 1907–1912. Available at: [Link]
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Li, W., et al. (2003). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Organic Letters, 5(25), 4835–4837. Available at: [Link]
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Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). Organic Chemistry Portal. Available at: [Link]
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Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). ACS Publications. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2021). MDPI. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
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The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
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Suzuki-Miyaura coupling revisited: an integrated computational study. (2017). RSC Publishing. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Protodeboronation. (n.d.). Wikipedia. Available at: [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2022). American Chemical Society. Available at: [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). PMC. Available at: [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2009). RSC Publishing. Available at: [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). PMC. Available at: [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2022). PMC. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2020). NIH. Available at: [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. Available at: [Link]
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). CoLab.
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Springer. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025). Taylor & Francis Online. Available at: [Link]
-
Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2006). ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). RSC Publishing. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Available at: [Link]
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- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the 5-Arylthiophene-2-Carboxylic Acid Scaffold
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 5-arylthiophene-2-carboxylic acid framework, in particular, has attracted significant attention as a bio-isostere of biphenyl carboxylic acids, offering opportunities for novel intellectual property and improved pharmacokinetic profiles. The specific substitution pattern on the pendant phenyl ring and modifications of the carboxylic acid moiety are critical determinants of the biological activity and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid core, with a focus on their potential as anti-inflammatory agents. While direct and comprehensive SAR studies on this exact scaffold are limited, by examining structurally related analogs, we can infer key structural features that likely govern their therapeutic efficacy.
Comparative Analysis of Structure-Activity Relationships
The biological activity of 5-arylthiophene-2-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on both the thiophene and the phenyl rings, as well as modifications to the carboxylic acid group.
Substitutions on the Phenyl Ring: A Key Determinant of Activity
The substitution pattern on the 5-phenyl ring plays a crucial role in modulating the biological activity of these compounds. For instance, in a series of N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide derivatives, the presence of a 4-chlorophenyl group at the 4-position of the thiophene ring was found to be important for selective COX-2 inhibition.[3] While this represents a different substitution pattern on the thiophene ring, it highlights the significance of halogen substitution on the phenyl moiety for anti-inflammatory activity.
For the 5-(4-Chloro-2-methylphenyl) core, the following SAR can be inferred from related series:
-
Halogen Substitution: The presence of a chlorine atom at the para-position (C4) of the phenyl ring is a common feature in many biologically active 5-phenylthiophene derivatives. This substitution can enhance hydrophobic interactions within the target protein's binding pocket and influence the electronic properties of the molecule.
-
Methyl Substitution: The ortho-methyl group (at C2) introduces steric bulk, which can influence the dihedral angle between the thiophene and phenyl rings. This conformational restriction can be crucial for optimal binding to a specific biological target and may contribute to selectivity.
-
Electron-donating vs. Electron-withdrawing Groups: Studies on other 5-phenylthiophene analogs have shown that the electronic nature of the substituents on the phenyl ring can significantly impact activity. For example, in a series of thiophene-2-carboxamide derivatives, the presence of an electron-donating amino group was found to enhance antioxidant and antibacterial activity.[4] Conversely, for other biological targets, electron-withdrawing groups may be favored.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the thiophene ring is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein. However, its modification can lead to derivatives with altered properties, such as improved cell permeability or a different pharmacological profile.
-
Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can modulate the compound's pharmacokinetic properties. Esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. Amides introduce an additional hydrogen bond donor and can alter the molecule's polarity and binding interactions.
Substitutions on the Thiophene Ring
While the core topic focuses on derivatives of this compound, it is worth noting that substitutions at other positions on the thiophene ring can also dramatically influence activity. For example, the introduction of an amino group at the 3-position of the thiophene ring has been explored for its impact on kinase inhibition.
Data Summary: A Comparative Overview
Due to the limited direct SAR data for the this compound series, the following table presents a hypothetical comparison based on the analysis of related compounds to guide future research.
| Derivative | Modification | Predicted Biological Activity | Rationale based on Analogous Compounds |
| Parent Compound | This compound | Potential Anti-inflammatory | The 5-arylthiophene-2-carboxylic acid scaffold is a known pharmacophore for anti-inflammatory agents. |
| Derivative A | Esterification of the carboxylic acid (e.g., ethyl ester) | Prodrug with potentially improved oral bioavailability | Esterification can mask the polar carboxylic acid, enhancing membrane permeability. |
| Derivative B | Amidation of the carboxylic acid (e.g., with morpholine) | Potentially enhanced COX-2 selectivity | Amide derivatives of related thiophenes have shown selective COX-2 inhibition.[3] |
| Derivative C | Removal of the 2-methyl group | Altered conformational profile, potentially reduced activity or selectivity | The ortho-methyl group likely plays a role in orienting the phenyl ring for optimal target binding. |
| Derivative D | Replacement of the 4-chloro with a 4-methoxy group | Potentially altered electronic properties and target interactions | The electronic nature of the phenyl substituent is a key determinant of activity in related series. |
Experimental Protocols
To validate the predicted structure-activity relationships, a series of standardized in vitro and in vivo assays are essential.
In Vitro Anti-inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.
-
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[5][6][7]
-
Procedure:
-
Prepare solutions of recombinant human or ovine COX-1 and COX-2 enzymes.
-
Pre-incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
After a defined incubation period, measure the formation of prostaglandin E2 (PGE2) using an ELISA kit or monitor the oxidation of a chromogenic or fluorogenic substrate.[6]
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This assay assesses the ability of the compounds to suppress the production of pro-inflammatory cytokines in immune cells.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9]
-
Procedure:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and other relevant cytokines in the supernatant using ELISA or multiplex bead-based assays.[1]
-
Determine the concentration at which the compounds inhibit cytokine production by 50% (IC50).
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the in vivo acute anti-inflammatory activity of novel compounds.
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[4][10][11]
-
Procedure:
-
Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[4]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[11]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Visualizations
Logical Workflow for SAR-driven Drug Discovery
Caption: A logical workflow for the discovery and optimization of novel anti-inflammatory agents based on the this compound scaffold.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of anti-inflammatory action for this compound derivatives, targeting the COX-2 and potentially NF-κB signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. While direct experimental data on a series of its derivatives is currently lacking in the public domain, a comparative analysis of structurally related compounds provides valuable insights into the likely structure-activity relationships. The substitutions on the phenyl ring, particularly the 4-chloro and 2-methyl groups, are predicted to be key determinants of activity and selectivity. Furthermore, modifications of the carboxylic acid moiety offer a viable strategy for prodrug development and optimization of pharmacokinetic properties.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this scaffold. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough exploration of the SAR will be crucial for identifying lead compounds with potent and selective anti-inflammatory activity, paving the way for further preclinical and clinical development.
References
- Patents, G. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Vamanu, E., Dinu, L. D., Pelinescu, D., & Gatea, F. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8. [Link]
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Wang, G., Liu, Y., Wang, S., & Li, B. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Evidence-Based Complementary and Alternative Medicine, 2014, 1-7. [Link]
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Foss, F., & Zarrow, J. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(3), 517-520. [Link]
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Terent'ev, A. O., Ogibin, Y. N., & Nikishin, G. I. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Kowalik, K., Rekawiecki, R., & Kotwica, J. (2021). Molecular Mechanisms of Lipopolysaccharide (LPS) Induced Inflammation in an Immortalized Ovine Luteal Endothelial Cell Line (OLENDO). International Journal of Molecular Sciences, 22(16), 8879. [Link]
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Ilavenil, S., Kaleeswaran, B., Srigopalram, S., & Ravikumar, S. (2015). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Applied Pharmaceutical Science, 5(10), 060-064. [Link]
- Patents, G. (n.d.). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.
-
Georgiev, A. A., Dimitrova, S. S., & Lazarova, M. B. (2020). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 2148, pp. 231-238). Humana, New York, NY. [Link]
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Teh, D., Lumba, K., & Cheah, P. (2019). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Frontiers in Molecular Neuroscience, 12, 26. [Link]
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Manolov, I., Stoyanova, A., & Danchev, N. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 350. [Link]
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Al-Ghorbani, M., El-Gazzar, M. G., & El-Gazzar, M. G. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic chemistry, 99, 103831. [Link]
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Dimitrov, P., & Tzaneva, M. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biomedical Research, 25(4). [Link]
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Singh, N., & Kumar, A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Velázquez, A. M., Torres, L., González, R., Valencia, A., Pecina, A., Menconi, I., Martínez, I., Martínez, L., Ramírez, A., Hernández, R., López-Castañares, R., & Olvera-Vázquez, O. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Molbank, 2005(4), M400. [Link]
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Morris, G. A., & Nguyen, K. T. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (84), 51085. [Link]
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A Comparative Guide to the Biological Activity of Thiophene-2-Carboxylic Acid Derivatives
Introduction: The Versatility of the Thiophene Scaffold
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. When functionalized with a carboxylic acid at the 2-position, the resulting thiophene-2-carboxylic acid core offers a versatile platform for the development of derivatives with a wide spectrum of biological activities. These derivatives have shown significant promise as antimicrobial, anti-inflammatory, and anticancer agents.[1]
This guide provides an in-depth comparison of the biological activities of various thiophene-2-carboxylic acid derivatives. We will delve into the experimental data supporting their efficacy, the detailed protocols for evaluating their activity, the underlying molecular mechanisms, and the critical structure-activity relationships (SAR) that govern their potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene-2-carboxylic acid derivatives have emerged as a promising class of compounds with significant activity against a range of bacterial and fungal pathogens.[2]
Comparative Antimicrobial Activity
The antimicrobial efficacy of thiophene-2-carboxylic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
| Derivative Structure | Target Organism | MIC (µg/mL) | Reference |
| Thiophene-2-carboxamide (General) | Bacillus subtilis | 7.8 - 125 | [3] |
| Staphylococcus aureus (MRSA) | 125 - 500 | [3] | |
| Gram-negative clinical strains | 31.25 - 250 | [3] | |
| Candida albicans | 31.25 - 62.5 | [3] | |
| Thiophene-2-carboxamide with 4-Cl-phenyl group | Staphylococcus aureus | Not Specified | Potent Activity |
| Thiophene derivatives 4, 5, and 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 (MIC50) | [4] |
| Colistin-Resistant Escherichia coli | 8 - 32 (MIC50) | [4] |
Expert Analysis of Structure-Activity Relationship (SAR):
The antimicrobial activity of thiophene-2-carboxamide derivatives is significantly influenced by the nature of the substituents on the amide nitrogen and the thiophene ring.[5]
-
Amide Substituents: The presence of aromatic or heterocyclic rings on the amide nitrogen often enhances antimicrobial activity. Halogen substitutions, such as a 4-chloro-phenyl group, have been shown to increase potency.[6]
-
Thiophene Ring Substitutions: Modifications to the thiophene ring itself can also modulate activity. Electron-withdrawing groups can enhance the electrophilicity of the thiophene core, potentially leading to increased interaction with biological targets.
-
Amine and Hydroxyl Groups: The introduction of amino or hydroxyl groups on the thiophene ring can increase the antibacterial and antioxidant activity, which may be due to increased solubility and the ability to participate in hydrogen bonding interactions with target enzymes.[5]
Mechanism of Action: Disrupting Bacterial Integrity
The antimicrobial action of thiophene derivatives is often multifactorial. One key mechanism involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4] Molecular docking studies have suggested that these compounds can interact with and inhibit the function of essential bacterial proteins, such as outer membrane proteins (OMPs) in Gram-negative bacteria.[4] Another proposed mechanism is the inhibition of bacterial histidine kinases, which are crucial components of two-component signal transduction systems that regulate various cellular processes in bacteria.[7]
Caption: Mechanism of antimicrobial action of thiophene derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of thiophene derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Thiophene derivative stock solution
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thiophene derivative in MHB. The final volume in each well should be 100 µL.
-
Inoculate Wells: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include wells with bacteria and no compound (positive growth control), and wells with broth only (negative control). Also, include a serial dilution of a standard antibiotic as a positive control for the assay.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, read the absorbance at 600 nm using a plate reader.
Anti-Inflammatory Activity: Targeting the Arachidonic Acid Pathway
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiophene-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade.[8]
Comparative Anti-Inflammatory Activity
The in vivo anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's effectiveness.
| Derivative Structure | Animal Model | Dose | Edema Inhibition (%) | Reference |
| Compound 15 (morphine-coupled) | Rat | 50 mg/kg | 58.46 | [9] |
| Compound 16 (methyl & chlorine substituents) | Rat | Not Specified | 48.94 | [9] |
| Compound 17 (methyl & chlorine substituents) | Rat | Not Specified | 47.00 | [9] |
| Compound 18 (symmetric thiophene) | Rat | Not Specified | 30.00 | [9] |
| Compound 1c | Rat | Not Specified | Maximum Inhibitory Activity | [10] |
Expert Analysis of Structure-Activity Relationship (SAR):
The anti-inflammatory potential of thiophene-2-carboxylic acid derivatives is closely linked to their ability to mimic the substrate of cyclooxygenase (COX) enzymes.
-
Carboxylic Acid Group: The carboxylic acid moiety is crucial for activity, as it mimics the carboxylic acid of arachidonic acid and forms a key interaction with the active site of COX enzymes.
-
Aromatic Substituents: The presence of bulky and hydrophobic substituents on the thiophene ring can enhance binding to the hydrophobic channel of the COX active site.[11]
-
Amide and Ester Groups: The conversion of the carboxylic acid to an amide or ester can modulate the compound's pharmacokinetic properties and may influence its selectivity for COX-1 versus COX-2.[11]
Mechanism of Action: Inhibition of COX-1 and COX-2
The primary anti-inflammatory mechanism of many thiophene-2-carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.[8] By blocking the active site of COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Some derivatives may also exhibit inhibitory activity against lipoxygenase (LOX), providing a dual mechanism of action.[11]
Caption: Inhibition of the COX pathway by thiophene derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[13]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Thiophene derivative suspension/solution
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Drug Administration: Administer the thiophene derivative, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Anticancer Activity: Inducing Programmed Cell Death
The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in cancer research. Thiophene-2-carboxylic acid derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis.[15]
Comparative Anticancer Activity
The in vitro anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. A lower IC50 value indicates higher potency.
| Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide with 4-Cl-phenyl group | MCF-7 (Breast) | Potent Activity | [6] |
| K562 (Leukemia) | Potent Activity | [6] | |
| HepG2 (Liver) | Potent Activity | [6] | |
| MDA-MB-231 (Breast) | Potent Activity | [6] | |
| Compound 7f | HT-29 (Colon) | 2.18 | [6] |
| MCF-7 (Breast) | 4.25 | [6] | |
| Compound 2b | Hep3B (Liver) | 5.46 | [16] |
| Compound 2e | Hep3B (Liver) | 12.58 | [16] |
| SB-200 | MCF-7 (Breast) | < 30 | [15][17] |
Expert Analysis of Structure-Activity Relationship (SAR):
The anticancer activity of thiophene-2-carboxylic acid derivatives is highly dependent on the substituents, which influence their ability to interact with specific molecular targets within cancer cells.
-
Aromatic and Heterocyclic Moieties: The incorporation of various aromatic and heterocyclic rings can significantly impact cytotoxicity. For instance, a 4-chlorophenyl substituent has been shown to confer potent activity against a range of cancer cell lines.[6]
-
Biomimetics of Known Anticancer Drugs: Some thiophene carboxamide derivatives have been designed as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4), which targets tubulin polymerization.[16]
-
Modulation of Physicochemical Properties: Substituents that improve cell permeability and solubility can enhance the bioavailability of the compounds and, consequently, their anticancer efficacy.
Mechanism of Action: Triggering the Intrinsic Apoptotic Pathway
Thiophene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[18] This process involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and the release of cytochrome c.[19] Cytochrome c then activates a cascade of caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[20] Additionally, some derivatives can induce cell cycle arrest, typically at the G0/G1 phase, preventing cancer cell proliferation.[15][17]
Caption: Induction of apoptosis by thiophene derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiophene derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion: A Promising Future for Thiophene-2-Carboxylic Acid Derivatives
This guide has provided a comparative overview of the diverse biological activities of thiophene-2-carboxylic acid derivatives. The experimental data clearly demonstrate their potential as antimicrobial, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action and the understanding of their structure-activity relationships are crucial for the rational design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field. As our understanding of the molecular targets and pathways modulated by these compounds continues to grow, we can anticipate the development of novel thiophene-based therapeutics to address unmet medical needs.
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Gulipalli, K. C., Ravula, P., Bodige, S., Endoori, S., Cherukumalli, P. K. R., Chandra, J. N. S., & Seelam, N. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502–1512. [Link]
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confirming the structure of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid using X-ray crystallography
A Comparative Guide to the Structural Confirmation of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates not only the compound's physicochemical properties but also its biological activity and potential therapeutic efficacy. This guide provides an in-depth technical comparison of methodologies for confirming the structure of this compound, a molecule of interest in medicinal chemistry.[1] We will delve into the gold-standard technique of single-crystal X-ray diffraction (SCXRD), offering a detailed protocol and contextualizing its superiority over other analytical methods through supporting experimental data and field-proven insights.
The Imperative of Structural Integrity in Drug Development
The journey from a promising lead compound to a marketed drug is fraught with challenges, many of which can be mitigated by a thorough understanding of the molecule's structure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, employing a definitive method for structural elucidation is not merely a procedural step but a critical investment in the integrity of the research and development pipeline.
Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography stands as the most powerful and unequivocal method for determining the atomic and molecular structure of a crystalline compound.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise coordinates of each atom in the molecule and its arrangement within the crystal lattice.[2][3]
Causality Behind the Choice: Why SCXRD is the Gold Standard
While other techniques provide valuable structural information, SCXRD is unique in its ability to provide a complete and unambiguous picture of the molecule's conformation, configuration, and intermolecular interactions in the solid state. This level of detail is crucial for understanding how the molecule might interact with its biological target. For small molecules, obtaining a high-resolution crystal structure is often the final word in structural confirmation.[5]
Experimental Protocol: From Powder to Picture
The journey to a crystal structure begins with the growth of high-quality single crystals, often the most challenging step in the process.[5][6]
Step 1: Crystallization of this compound
The success of X-ray diffraction analysis is heavily reliant on the quality of the crystal.[6] The following protocol outlines a common method for the crystallization of carboxylic acids.[7][8][9]
-
Rationale: The choice of solvent is critical. A solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature is ideal.[10][11][12] This allows for the slow formation of well-ordered crystals upon cooling.[6] For carboxylic acids, solvents that can engage in hydrogen bonding, such as alcohols or acetic acid, can be effective. Co-crystallization with another molecule can also be a useful strategy if the target compound is difficult to crystallize on its own.[10][13]
-
Protocol:
-
Dissolve a small amount of this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).[12]
-
Filter the hot solution to remove any insoluble impurities.[12]
-
Allow the solution to cool slowly and undisturbed to room temperature. Covering the container with a perforated film will allow for slow evaporation, which can promote the growth of larger crystals.[10]
-
If crystals do not form, try scratching the inside of the container with a glass rod to create nucleation sites or introduce a seed crystal.
-
Once crystals have formed, they can be isolated by filtration.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The crystal must be carefully mounted to ensure it remains stable in the X-ray beam. For small molecules, this is typically done using a cryoloop and flash-cooling with liquid nitrogen to minimize radiation damage.[2]
-
Protocol:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a cryoloop.
-
Flash-cool the crystal in a stream of liquid nitrogen.[2]
-
Mount the crystal on the goniometer of the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
-
Workflow:
-
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities.[4]
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structure is validated using tools like checkCIF to ensure its quality and chemical reasonableness.[14][15]
-
Data Presentation: Crystallographic Information File (CIF)
The final result of a successful X-ray crystallographic analysis is a Crystallographic Information File (CIF).[16] This is a standard text file format that contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths and angles.[17]
Table 1: Key Crystallographic Data for this compound (Example Data)
| Parameter | Value |
| Chemical formula | C12H9ClO2S |
| Formula weight | 268.71 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.789(5) |
| β (°) | 105.23(2) |
| Volume (ų) | 1138.9(7) |
| Z | 4 |
| R-factor (%) | 4.2 |
| Goodness-of-fit | 1.05 |
Note: This is example data and would be replaced with actual experimental results.
Part 2: A Comparative Analysis with Alternative Techniques
While SCXRD is the definitive method, other analytical techniques provide complementary and often more readily obtainable structural information.[18][19][20] Understanding their strengths and limitations is crucial for a comprehensive analytical strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[20] For this compound, ¹H and ¹³C NMR would provide key information about the number and types of protons and carbons, as well as their chemical environment.[21]
-
Strengths:
-
Limitations:
-
Does not provide direct information about the three-dimensional arrangement of atoms in space (stereochemistry and conformation).
-
Can be less informative for complex molecules with overlapping signals.[22]
-
Provides an average structure in solution, which may differ from the solid-state conformation.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.[18][20]
-
Strengths:
-
High sensitivity, requiring only a small amount of sample.[18]
-
Provides the exact molecular weight, which can be used to determine the molecular formula.[23]
-
The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be readily observable, confirming the presence of a chlorine atom.[24][25][26] The presence of sulfur can also be identified by its characteristic isotope pattern.[27]
-
-
Limitations:
-
Provides very limited information about the connectivity and stereochemistry of the molecule.[28]
-
Isomers with the same molecular formula cannot be distinguished.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[19]
-
Strengths:
-
Limitations:
-
Provides no information about the overall molecular structure or connectivity.
-
The spectrum can be complex and difficult to interpret for molecules with many functional groups.[31]
-
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[2][3] | Unambiguous and definitive structural determination.[3][4] | Requires high-quality single crystals, which can be difficult to obtain.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei.[20][32] | Excellent for determining the carbon-hydrogen framework in solution.[33][34] | Does not directly provide 3D structure; can be complex to interpret.[22] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[18][20] | High sensitivity; confirms molecular formula and presence of halogens.[18][26] | Provides limited information on connectivity and no stereochemical information.[28] |
| Infrared (IR) Spectroscopy | Presence of functional groups.[19] | Quick and simple method for functional group identification.[29] | Provides no information on the overall molecular skeleton. |
Part 3: Visualizing the Workflow and Logical Relationships
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
